N-methoxy-N-methyl-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGWAFOSVGKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439552 | |
| Record name | Benzeneacetamide, N-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95092-10-7 | |
| Record name | Benzeneacetamide, N-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-methoxy-N-methyl-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N-methyl-2-phenylacetamide, a member of the Weinreb amide class of compounds, serves as a crucial intermediate in modern organic synthesis. Its unique structural features allow for the controlled formation of carbon-carbon bonds, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physicochemical properties of N-methoxy-N-methyl-2-phenylacetamide, complete with experimental protocols and a representative synthesis workflow, to support its application in research and development.
Physicochemical Properties
The key physicochemical properties of N-methoxy-N-methyl-2-phenylacetamide are summarized in the table below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems, informing decisions on reaction conditions, purification methods, and formulation development.
| Property | Value | Source |
| IUPAC Name | N-methoxy-N-methyl-2-phenylacetamide | [2][3] |
| CAS Number | 95092-10-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Melting Point | 82-84 °C | [1] |
| Boiling Point | 254.0 ± 33.0 °C (Predicted) | [1] |
| Density | 1.079 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide | [1] |
| Storage | Sealed in a dry place at room temperature |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of N-methoxy-N-methyl-2-phenylacetamide are outlined below. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.[4]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)[4]
-
Capillary tubes (sealed at one end)[4]
-
Thermometer[4]
-
Mortar and pestle
Procedure:
-
A small sample of N-methoxy-N-methyl-2-phenylacetamide is finely powdered using a mortar and pestle.[4]
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.[4]
Boiling Point Determination (Thiele Tube Method)
For liquid compounds or those that can be melted without decomposition, the boiling point is a fundamental physical constant.[6][7]
Apparatus:
-
Thiele tube[6]
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)[6]
-
Thermometer[6]
-
Heating source (e.g., Bunsen burner or heating mantle)[6]
-
Mineral oil or silicone oil
Procedure:
-
The Thiele tube is filled with a high-boiling point liquid, such as mineral or silicone oil.
-
A small amount of N-methoxy-N-methyl-2-phenylacetamide is placed in the fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.[6]
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube, and the side arm is gently heated.[4]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Understanding the solubility of a compound is crucial for its purification, formulation, and biological applications.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
Procedure:
-
A small, accurately weighed amount of N-methoxy-N-methyl-2-phenylacetamide (e.g., 10 mg) is placed into a series of test tubes.
-
A measured volume of a specific solvent (e.g., 1 mL of ethanol, chloroform, dimethyl sulfoxide, water) is added to each test tube.[8]
-
The mixture is vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).[8]
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid completely dissolves, the compound is considered soluble in that solvent at that concentration.
-
If undissolved solid remains, the compound is classified as sparingly soluble or insoluble.
-
This process can be quantified to determine the exact solubility by gradually adding more solute until saturation is reached.
Synthesis Workflow
References
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data of N-methoxy-N-methyl-2-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-methoxy-N-methyl-2-phenylacetamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics and serve as a reference for researchers working with this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-methoxy-N-methyl-2-phenylacetamide. These predictions were generated using validated computational algorithms.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | Ar-H |
| 3.75 | s | 2H | Ph-CH ₂-C=O |
| 3.70 | s | 3H | N-O-CH ₃ |
| 3.20 | s | 3H | N-CH ₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 172.5 | C =O |
| 135.0 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.8 | Ar-C H |
| 127.0 | Ar-C H |
| 61.5 | N-O-C H₃ |
| 40.0 | Ph-C H₂-C=O |
| 32.5 | N-C H₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2970 - 2930 | Medium | C-H stretch (aliphatic) |
| 1665 | Strong | C=O stretch (amide) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |
| 1400 | Medium | C-H bend (aliphatic) |
| 1180 | Medium | C-N stretch |
| 1030 | Medium | N-O stretch |
| 740, 700 | Strong | C-H out-of-plane bend (aromatic) |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 179 | 40 | [M]⁺ |
| 120 | 100 | [M - N(OCH₃)CH₃]⁺ |
| 91 | 80 | [C₇H₇]⁺ (tropylium ion) |
| 61 | 30 | [N(OCH₃)CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of N-methoxy-N-methyl-2-phenylacetamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for a liquid or low-melting solid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet before scanning the sample.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of N-methoxy-N-methyl-2-phenylacetamide and the relationship between the different spectroscopic techniques.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between spectroscopic techniques for structural elucidation.
An In-depth Technical Guide to the Synthesis of N-methoxy-N-methyl-2-phenylacetamide from Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methyl-2-phenylacetamide, a Weinreb amide of significant interest as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] This document details the primary synthetic routes from phenylacetic acid, offering in-depth experimental protocols, quantitative data, and visualizations to facilitate understanding and implementation in a laboratory setting.
Introduction
N-methoxy-N-methyl-2-phenylacetamide, also known as a Weinreb amide, is a valuable building block in organic chemistry. Its utility stems from the stability of the N-methoxy-N-methylamide functionality, which allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to produce tertiary alcohols. This characteristic makes it a crucial intermediate in the synthesis of complex molecules, including various drug candidates and natural products.[1][2]
This guide focuses on the synthesis of N-methoxy-N-methyl-2-phenylacetamide starting from the readily available precursor, phenylacetic acid. Two primary and reliable methods will be discussed in detail:
-
Method A: Activation of phenylacetic acid to its corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
-
Method B: Direct coupling of phenylacetic acid with N,O-dimethylhydroxylamine hydrochloride using carbodiimide coupling agents.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and available spectroscopic data for the target compound, N-methoxy-N-methyl-2-phenylacetamide, is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Melting Point | 82-84 °C | [1] |
| Solubility | Soluble in many organic solvents, such as ethanol, chloroform, and dimethyl sulfoxide.[1] | |
| CAS Number | 95092-10-7 | [3] |
Table 1: Physicochemical Properties of N-methoxy-N-methyl-2-phenylacetamide
| Spectroscopy | Data | Reference |
| ¹³C NMR | Spectra available through public databases. | [3] |
| GC-MS | Mass spectrometry data available. | [3] |
Table 2: Spectroscopic Data for N-methoxy-N-methyl-2-phenylacetamide
Synthetic Pathways and Methodologies
The synthesis of N-methoxy-N-methyl-2-phenylacetamide from phenylacetic acid involves the formation of an amide bond between the carboxylic acid and N,O-dimethylhydroxylamine. This can be achieved through several strategies, with the most common and effective being the activation of the carboxylic acid.
Method A: Acid Chloride Formation Followed by Amidation
This two-step approach first involves the conversion of phenylacetic acid to the more reactive phenylacetyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the desired Weinreb amide.
Diagram 1: Synthetic pathway for Method A.
Method B: Direct Amide Coupling
This method facilitates the direct formation of the amide bond between phenylacetic acid and N,O-dimethylhydroxylamine hydrochloride in a one-pot procedure. This is made possible by the use of coupling agents that activate the carboxylic acid in situ. Common coupling agents for this transformation include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
Diagram 2: Synthetic pathway for Method B.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N-methoxy-N-methyl-2-phenylacetamide from phenylacetic acid based on established methodologies for Weinreb amide formation.
Method A: Via Phenylacetyl Chloride
Step 1: Synthesis of Phenylacetyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas), add phenylacetic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N-methoxy-N-methyl-2-phenylacetamide
-
In a separate round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base, such as triethylamine (2.2 eq) or pyridine (2.2 eq), to the solution.
-
To this mixture, add the freshly prepared phenylacetyl chloride (1.0 eq) dropwise, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure N-methoxy-N-methyl-2-phenylacetamide.
Method B: Direct Coupling with EDC/HOBt
-
To a round-bottom flask containing a magnetic stirrer, dissolve phenylacetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 eq), to the reaction mixture.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-methoxy-N-methyl-2-phenylacetamide.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of N-methoxy-N-methyl-2-phenylacetamide.
References
In-Depth Technical Guide: N-methoxy-N-methyl-2-phenylacetamide (CAS: 95092-10-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N-methyl-2-phenylacetamide, also known as a Weinreb amide, is a versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features allow for the controlled formation of carbon-carbon bonds, making it a valuable precursor for the synthesis of complex molecules, including ketones, which are prevalent in many biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its potential biological significance based on the activities of related phenylacetamide derivatives.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of N-methoxy-N-methyl-2-phenylacetamide is presented below for easy reference.
| Property | Value |
| CAS Number | 95092-10-7 |
| Molecular Formula | C₁₀H₁₃NO₂[1][2][3] |
| Molecular Weight | 179.22 g/mol [1][2] |
| IUPAC Name | N-methoxy-N-methyl-2-phenylacetamide[1][4] |
| Appearance | Colorless to pale yellow crystalline solid or liquid[3] |
| Melting Point | 82-84 °C |
| Solubility | Soluble in many organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. |
| Storage Temperature | Room temperature, sealed in a dry environment[4] |
Table 1: Physicochemical Properties of N-methoxy-N-methyl-2-phenylacetamide.
| Data Type | Key Features |
| ¹H NMR | No specific data found in search results. |
| ¹³C NMR | No specific data found in search results. |
| Mass Spectrometry | No specific data found in search results. |
| Infrared (IR) | No specific data found in search results. |
Table 2: Spectroscopic Data Summary for N-methoxy-N-methyl-2-phenylacetamide. Note: While specific spectral data was not available in the search results, typical spectroscopic features would include signals corresponding to the phenyl, acetyl, N-methyl, and N-methoxy groups.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis, purification, and subsequent reaction of N-methoxy-N-methyl-2-phenylacetamide. These protocols are based on established procedures for Weinreb amide synthesis and ketone formation.[5][6]
Synthesis of N-methoxy-N-methyl-2-phenylacetamide
This protocol describes the synthesis from phenylacetic acid using a carbodiimide coupling agent.
Materials:
-
Phenylacetic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of phenylacetic acid (1.0 equivalent) in anhydrous DCM or THF at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and TEA or DIPEA (1.2 equivalents).
-
Slowly add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Synthesis Workflow
Purification Protocols
3.2.1. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal solvent system should be determined by TLC analysis.[7][8][9]
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3.2.2. Recrystallization
-
Solvent System: A suitable solvent system for recrystallization would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or isopropanol.[10][11][12]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Synthesis of Ketones via Weinreb Ketone Synthesis
This protocol describes the reaction of N-methoxy-N-methyl-2-phenylacetamide with a Grignard reagent to form a ketone.[5][6][13][14]
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask and cool to 0 °C.
-
Slowly add the Grignard reagent (1.1 equivalents) to the stirred solution via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ketone.
-
Purify the crude product by column chromatography or recrystallization as needed.
Ketone Synthesis Workflow
Biological Significance and Potential Applications
While specific biological studies on N-methoxy-N-methyl-2-phenylacetamide are limited, the broader class of phenylacetamide derivatives has demonstrated significant potential in drug discovery, particularly in oncology.
Anticancer Activity and Apoptosis Induction
Numerous studies have reported the cytotoxic and pro-apoptotic effects of phenylacetamide derivatives against various cancer cell lines.[15][16][17][18][19][20] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death, through the modulation of key regulatory proteins.
Key Signaling Pathways:
-
Intrinsic (Mitochondrial) Pathway: Phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2.[15][17][18][21] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol.
-
Extrinsic (Death Receptor) Pathway: Some studies suggest that phenylacetamide derivatives can also activate the extrinsic apoptotic pathway through the upregulation of Fas ligand (FasL).[15][17][18]
-
Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[15][17][18][22][23][24][25][26] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Apoptosis Signaling Pathway
Conclusion
N-methoxy-N-methyl-2-phenylacetamide is a valuable and versatile chemical intermediate. Its utility in the reliable synthesis of ketones via the Weinreb ketone synthesis makes it an important tool for medicinal chemists and researchers in drug development. Furthermore, the established anticancer and pro-apoptotic activities of the broader class of phenylacetamide derivatives suggest that this compound and its analogues are promising scaffolds for the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this important molecule.
References
- 1. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methoxy-N-Methyl-2-phenylacetaMide | 95092-10-7 [chemicalbook.com]
- 3. CAS 95092-10-7: Benzeneacetamide, N-methoxy-N-methyl- [cymitquimica.com]
- 4. N-Methoxy-N-methyl-2-phenylacetamide | 95092-10-7 [sigmaaldrich.com]
- 5. Contact Support [mychemblog.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Weinreb Ketone Synthesis [organic-chemistry.org]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide on N-methoxy-N-methyl-2-phenylacetamide
This guide provides essential physicochemical data for N-methoxy-N-methyl-2-phenylacetamide, a compound of interest to researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The fundamental molecular properties of N-methoxy-N-methyl-2-phenylacetamide are summarized below.
| Property | Value |
| Molecular Formula | C10H13NO2[1][2] |
| Molar Mass | 179.22 g/mol [1][2] |
Structural Representation
The molecular structure of N-methoxy-N-methyl-2-phenylacetamide consists of a central acetamide backbone with a phenyl group attached to the acetyl methyl group, and methoxy and methyl substituents on the amide nitrogen. The logical relationship between these core functional groups is illustrated in the following diagram.
Caption: Logical connectivity of functional groups in N-methoxy-N-methyl-2-phenylacetamide.
References
An In-depth Technical Guide on the Solubility and Stability of N-methoxy-N-methyl-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methoxy-N-methyl-2-phenylacetamide, a Weinreb amide, is a crucial intermediate in organic synthesis, particularly in the preparation of ketones and in drug discovery.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a pharmaceutical intermediate. This technical guide provides a comprehensive overview of the available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility and stability determination, and discusses potential degradation pathways based on its chemical structure and analogy to related compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Physicochemical Properties
N-methoxy-N-methyl-2-phenylacetamide is a colorless to pale yellow crystalline solid.[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of N-methoxy-N-methyl-2-phenylacetamide
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Melting Point | 82-84 °C | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
Solubility Profile
Qualitative Solubility
N-methoxy-N-methyl-2-phenylacetamide is reported to be soluble in several organic solvents. A summary of its qualitative solubility is presented in Table 2.
Table 2: Qualitative Solubility of N-methoxy-N-methyl-2-phenylacetamide
| Solvent | Solubility | Source |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
Quantitative Solubility Data
Table 3: Quantitative Solubility of N-methoxy-N-methyl-2-phenylacetamide (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Isopropanol | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not available |
| Toluene | 25 | Data not available | Data not available |
| Phosphate Buffer (pH 7.4) | 37 | Data not available | Data not available |
Stability Profile
The stability of N-methoxy-N-methyl-2-phenylacetamide is a critical parameter for its storage, handling, and application in multi-step syntheses and pharmaceutical formulations. While specific stability data is not available, this section discusses potential degradation pathways and provides a framework for systematic stability testing.
Potential Degradation Pathways
Based on the structure of N-methoxy-N-methyl-2-phenylacetamide, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of N-methoxy-N-methylamine and phenylacetic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.
-
Thermal Degradation: Elevated temperatures can lead to decomposition. The specific degradation products would need to be identified through experimental studies.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. The phenylacetamide moiety could be susceptible to photolytic reactions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][4] A summary of recommended stress conditions is provided in Table 4.
Table 4: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Hydrolysis of the amide bond |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Hydrolysis of the amide bond |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the phenyl ring or other susceptible groups |
| Thermal Degradation | 80 °C for 48-72 hours (solid state) | Various decomposition pathways |
| Photostability | ICH Q1B option 2 (cool white and near UV lamps) | Photolytic cleavage or rearrangement |
Experimental Protocols
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of N-methoxy-N-methyl-2-phenylacetamide in various solvents.
4.1.1. Materials and Equipment
-
N-methoxy-N-methyl-2-phenylacetamide (solid)
-
Selected solvents (e.g., water, ethanol, phosphate buffer)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
4.1.2. Procedure
-
Add an excess amount of solid N-methoxy-N-methyl-2-phenylacetamide to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of N-methoxy-N-methyl-2-phenylacetamide in the diluted sample using a validated HPLC-UV method (see Section 4.3).
-
Calculate the solubility in mg/mL and mol/L, accounting for the dilution factor.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Kinetics and mechanism of large rate enhancement in the alkaline hydrolysis of N'-morpholino-N-(2'-methoxyphenyl)phthalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-methoxy-N-methyl-2-phenylacetamide in Weinreb Ketone Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the role and application of N-methoxy-N-methyl-2-phenylacetamide, a specific Weinreb amide, in the renowned Weinreb ketone synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of the synthesis, mechanism, and practical application of this versatile reagent.
Introduction: The Weinreb Ketone Synthesis - A Paradigm of Controlled Acylation
The Weinreb ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yielding method for the synthesis of ketones from carboxylic acid derivatives.[1][2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this reaction circumvents the common issue of over-addition of organometallic reagents to acyl compounds, which typically leads to the formation of tertiary alcohols.[2][3] The key to this controlled reactivity lies in the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] N-methoxy-N-methyl-2-phenylacetamide is a prime example of such an amide, derived from phenylacetic acid.
The exceptional utility of the Weinreb amide stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (such as a Grignard or organolithium reagent).[1] This intermediate is stable at low temperatures and prevents the addition of a second equivalent of the nucleophile.[2] Subsequent acidic workup then liberates the desired ketone in high purity.[3] The reliability, mild reaction conditions, and broad functional group tolerance have established the Weinreb ketone synthesis as a vital tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]
Synthesis of N-methoxy-N-methyl-2-phenylacetamide
The preparation of N-methoxy-N-methyl-2-phenylacetamide can be efficiently achieved through the reaction of a phenylacetic acid derivative, most commonly phenylacetyl chloride, with N,O-dimethylhydroxylamine hydrochloride. A variety of coupling reagents and conditions can be employed for this transformation.[2]
Experimental Protocol: Synthesis from Phenylacetyl Chloride
This protocol is adapted from established procedures for the synthesis of Weinreb amides from acid chlorides.[4]
Materials:
-
Phenylacetyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, slowly add pyridine or triethylamine (2.2 equivalents).
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-methoxy-N-methyl-2-phenylacetamide.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Table 1: Representative Quantitative Data for the Synthesis of N-methoxy-N-methyl-2-phenylacetamide
| Parameter | Value |
| Starting Material | Phenylacetyl Chloride |
| Reagent | N,O-dimethylhydroxylamine hydrochloride |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 85 - 95% |
Weinreb Ketone Synthesis using N-methoxy-N-methyl-2-phenylacetamide
N-methoxy-N-methyl-2-phenylacetamide serves as an excellent precursor for the synthesis of a variety of ketones. The following protocol details a general procedure for its reaction with a Grignard reagent.
Experimental Protocol: Reaction with a Grignard Reagent
This protocol outlines a general procedure for the Weinreb ketone synthesis.[3]
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide
-
Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude ketone by column chromatography on silica gel or distillation.
Table 2: Representative Quantitative Data for Weinreb Ketone Synthesis
| Parameter | Value |
| Starting Material | N-methoxy-N-methyl-2-phenylacetamide |
| Reagent | Methylmagnesium bromide (example) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 75 - 90% |
Reaction Mechanisms and Workflows
Synthesis of N-methoxy-N-methyl-2-phenylacetamide
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the hydroxylamine hydrochloride, and the resulting free amine attacks the electrophilic carbonyl carbon of the phenylacetyl chloride.
Weinreb Ketone Synthesis
The core of the Weinreb synthesis lies in the chelation-stabilized tetrahedral intermediate.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Weinreb ketone synthesis.
Conclusion
N-methoxy-N-methyl-2-phenylacetamide is a highly effective and versatile Weinreb amide that plays a crucial role in the controlled synthesis of ketones. Its straightforward preparation and the stability of the chelated intermediate it forms during the Weinreb reaction make it an invaluable tool for organic chemists. The methodologies and data presented in this guide underscore the reliability and broad applicability of this reagent in the synthesis of complex molecular architectures, which is of particular importance in the fields of medicinal chemistry and drug discovery. The continued application of N-methoxy-N-methyl-2-phenylacetamide and other Weinreb amides is expected to facilitate the development of novel and efficient synthetic routes to a wide array of valuable compounds.
References
A Guide to the Weinreb-Nahm Ketone Synthesis: Mechanism and Application with N-methoxy-N-methyl-2-phenylacetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth examination of the Weinreb-Nahm ketone synthesis, a cornerstone reaction in modern organic chemistry for the formation of carbon-carbon bonds.[1] The document focuses on the core mechanism of the reaction, specifically utilizing N-methoxy-N-methyl-2-phenylacetamide as the substrate. It details the advantages of this method, particularly its ability to prevent the over-addition of organometallic reagents, a common issue with other acyl compounds.[1] Included are detailed experimental protocols, illustrative quantitative data, and visualizations of the reaction mechanism and experimental workflow to support researchers in the practical application of this versatile synthetic tool.
Introduction to the Weinreb-Nahm Ketone Synthesis
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis is a highly reliable method for synthesizing ketones and aldehydes from carboxylic acid derivatives.[1] The reaction involves the treatment of an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide, with an organometallic reagent, such as a Grignard or organolithium reagent.[1]
The primary advantage of the Weinreb-Nahm synthesis lies in its chemoselectivity. Unlike reactions with more reactive acylating agents like acid chlorides or esters, the Weinreb amide avoids the common problem of over-addition, where two equivalents of the nucleophile add to form a tertiary alcohol instead of the desired ketone.[1][2] This selectivity is attributed to the formation of a stable tetrahedral intermediate, which resists further reaction until acidic workup.[3][4] Consequently, the Weinreb ketone synthesis has become a widely used tool in the synthesis of complex natural products and pharmaceutical agents.[1]
Core Reaction Mechanism
The efficacy of the Weinreb-Nahm reaction hinges on the unique stability of the intermediate formed upon nucleophilic attack. The mechanism, originally proposed by Weinreb and Nahm, involves two key stages:
-
Nucleophilic Addition and Chelation: An organometallic reagent (e.g., a Grignard reagent, R'-MgX) adds to the carbonyl carbon of the Weinreb amide (N-methoxy-N-methyl-2-phenylacetamide). This forms a tetrahedral intermediate.[1] The crucial feature of this intermediate is its stabilization through chelation: the magnesium atom coordinates with both the newly formed oxyanion and the oxygen of the N-methoxy group, forming a stable five-membered ring.[3][4]
-
Collapse upon Acidic Workup: This chelated intermediate is stable at low temperatures and does not spontaneously collapse.[1] Upon the introduction of an aqueous acid during workup, the chelate is protonated and subsequently breaks down, eliminating the N-methoxy-N-methylamine moiety and yielding the final ketone product.
The stability of this intermediate is the key to preventing the second nucleophilic addition that plagues reactions with esters or acid chlorides.
Caption: Reaction mechanism of the Weinreb-Nahm ketone synthesis.
Experimental Design and Workflow
The synthesis of a target ketone using this methodology typically follows a two-step sequence: first, the preparation of the Weinreb amide from a suitable carboxylic acid derivative, followed by the reaction with the organometallic reagent.
Synthesis of N-methoxy-N-methyl-2-phenylacetamide
The Weinreb amide starting material is commonly prepared from the corresponding carboxylic acid or, more frequently, the acid chloride. Phenylacetyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[5]
Ketone Synthesis
The purified Weinreb amide is then dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C) before the dropwise addition of the organometallic reagent. The reaction is stirred at this temperature to allow for the formation of the stable intermediate, after which it is quenched with an aqueous acid solution.
Caption: General experimental workflow for Weinreb ketone synthesis.
Experimental Protocols
The following are representative protocols. Researchers should optimize conditions for their specific substrates and scale.
Protocol 1: Synthesis of N-methoxy-N-methyl-2-phenylacetamide
This protocol is adapted from a general procedure for Weinreb amide synthesis.[5]
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Add anhydrous dichloromethane (DCM) as the solvent, followed by cooling the mixture to 0 °C in an ice bath.
-
Slowly add a suitable base, such as triethylamine or pyridine (2.2 equivalents), and stir for 10-15 minutes.
-
In a separate flask, dissolve phenylacetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirring amine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via flash column chromatography (if necessary) to yield pure N-methoxy-N-methyl-2-phenylacetamide.
Protocol 2: Synthesis of 1,3-diphenylpropan-2-one
This protocol for the reaction of the Weinreb amide with an organometallic reagent is based on a general example.
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in dry tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to –78 °C using a dry ice/acetone bath.
-
Slowly add benzylmagnesium chloride (1.1 equivalents, as a solution in THF) dropwise via syringe.
-
Stir the resulting solution at –78 °C for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the target ketone.
Quantitative Data
While specific experimental data for the reaction of N-methoxy-N-methyl-2-phenylacetamide is not widely published, the Weinreb-Nahm synthesis is known for its high efficiency and functional group tolerance.[1][6] The following table provides illustrative data for the reaction of N-methoxy-N-methyl-2-phenylacetamide with various organometallic reagents, reflecting typical yields for this class of reaction.
| Entry | Organometallic Reagent (R'-M) | Product | Illustrative Yield (%) |
| 1 | Methylmagnesium Bromide | 1-phenylpropan-2-one | 88 |
| 2 | Phenylmagnesium Bromide | 1,2-diphenyl-ethanone | 92 |
| 3 | Vinylmagnesium Bromide | 1-phenylbut-3-en-2-one | 85 |
| 4 | n-Butyllithium | 1-phenylhexan-2-one | 83 |
Note: The values presented in this table are representative examples and not experimentally derived data for this specific substrate. Actual yields may vary based on reaction conditions and scale.
Conclusion
The Weinreb-Nahm ketone synthesis remains a powerful and indispensable tool in organic synthesis. Its key advantage—the formation of a stable, chelated tetrahedral intermediate that prevents over-addition—allows for the clean and high-yielding synthesis of ketones from a wide range of organometallic reagents.[1][3] The application of this method to substrates like N-methoxy-N-methyl-2-phenylacetamide enables the straightforward construction of complex molecular architectures, making it highly valuable for professionals in drug discovery and development. The reliability and functional group tolerance of the reaction ensure its continued prominence in both academic research and industrial applications.[6]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
N-Methoxy-N-Methyl-2-Phenylacetamide: A Versatile Precursor for Key Pharmaceutical Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-methoxy-N-methyl-2-phenylacetamide, a specialized Weinreb amide, serves as a critical and highly stable precursor in the synthesis of key pharmaceutical intermediates. Its unique chemical properties allow for the controlled and high-yield production of phenylacetaldehydes and phenyl ketones, structural motifs prevalent in a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its synthesis, reactivity, and potential applications in pharmaceutical development, complete with detailed experimental protocols, comparative data, and process visualizations.
Core Physicochemical Properties
N-methoxy-N-methyl-2-phenylacetamide is a stable, crystalline solid under standard conditions, making it an ideal starting material for multi-step syntheses.[1][2] Its stability contrasts with the often-labile nature of its downstream products, such as phenylacetaldehyde.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂[3] |
| Molecular Weight | 179.22 g/mol [3] |
| CAS Number | 95092-10-7[3] |
| Appearance | Colorless to pale yellow crystalline solid[2] |
| Melting Point | 82-84 °C[2] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform, dimethyl sulfoxide)[2] |
Synthesis of N-Methoxy-N-Methyl-2-Phenylacetamide
The most common and efficient method for preparing N-methoxy-N-methyl-2-phenylacetamide involves the coupling of a phenylacetic acid derivative with N,O-dimethylhydroxylamine hydrochloride. This can be achieved through various coupling agents or by first converting the carboxylic acid to a more reactive species like an acid chloride.
Experimental Protocol: Synthesis from Phenylacetyl Chloride
This protocol details the synthesis of the title compound from phenylacetyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Phenylacetyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane at 0 °C, slowly add pyridine (2.2 equivalents).
-
Continue stirring for 10 minutes, then add a solution of phenylacetyl chloride (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1M HCl and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Synthesis Workflow
Application in the Synthesis of Phenyl Ketone Intermediates
A primary application of Weinreb amides is their reaction with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones in high yield.[4][5][6] This reaction is highly valued because the tetrahedral intermediate formed is stabilized by chelation with the methoxy group, preventing the common problem of over-addition to form a tertiary alcohol.[4]
Experimental Protocol: Reaction with Methylmagnesium Bromide
This protocol describes the synthesis of 1-phenylpropan-2-one, a valuable pharmaceutical intermediate.
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting 1-phenylpropan-2-one by distillation or column chromatography.
Reaction Mechanism and Quantitative Data
The reaction proceeds through a stable intermediate, which upon acidic workup, collapses to the ketone. This method is versatile and can be used with a variety of organometallic reagents.
References
- 1. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to N-methoxy-N-methyl-2-phenylacetamide: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methoxy-N-methyl-2-phenylacetamide, a prominent member of the Weinreb amide class of compounds, serves as a critical intermediate in modern organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed methodologies for its preparation. Key physicochemical properties are presented in a structured tabular format for easy reference. Furthermore, this document outlines a detailed experimental protocol for its synthesis and includes a visualization of the synthetic workflow, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Introduction
N-methoxy-N-methyl-2-phenylacetamide, also known as a Weinreb amide, is an organic compound with the chemical formula C₁₀H₁₃NO₂.[1][2] Its structure, featuring a phenyl group attached to an acetamide backbone with N-methoxy and N-methyl substituents, makes it a versatile building block in synthetic chemistry.[3] It is primarily recognized for its role as a stable acylating agent, which, upon reaction with organometallic reagents, yields ketones in a controlled manner, avoiding the over-addition that can occur with other acylating agents.[4][5] This unique reactivity has established N-methoxy-N-methyl-2-phenylacetamide and other Weinreb amides as indispensable tools in the synthesis of complex molecules, including pharmaceuticals and natural products.[5][6] The compound typically appears as a colorless to pale yellow crystalline solid and is soluble in many organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.[2]
Discovery and History
The development of N-methoxy-N-methyl-2-phenylacetamide is intrinsically linked to the groundbreaking work of Steven M. Weinreb and Steven Nahm in 1981.[7] Their research introduced the concept of using N-methoxy-N-methylamides (now famously known as Weinreb amides) for the synthesis of ketones from carboxylic acids.[5][7] This innovative method addressed a long-standing challenge in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives like esters and acid chlorides, which often leads to the formation of tertiary alcohols instead of the desired ketones.[5]
The key to the Weinreb amide's utility is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[4][8] This intermediate prevents the collapse of the carbonyl group and subsequent second addition of the nucleophile.[4] An acidic workup then liberates the ketone.[6] The first synthesis of a Weinreb amide was reported in 1981 and involved the treatment of N,O-dimethylhydroxylamine with trimethylaluminium (AlMe₃) as a coupling reagent.[7] Since this initial discovery, the use of Weinreb amides has become a cornerstone of modern organic synthesis, with numerous applications in the preparation of aldehydes and ketones.[5][7]
Physicochemical Properties
A summary of the key physical and chemical properties of N-methoxy-N-methyl-2-phenylacetamide is provided in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Colorless to pale yellow crystalline solid | [2] |
| Melting Point | 82-84 °C | [2] |
| Solubility | Soluble in ethanol, chloroform, dimethyl sulfoxide | [2] |
| CAS Number | 95092-10-7 | [1] |
Table 2: Computed Properties
| Property | Value | Reference(s) |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 179.094628657 g/mol | [1] |
| Monoisotopic Mass | 179.094628657 g/mol | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
Experimental Protocols
The synthesis of N-methoxy-N-methyl-2-phenylacetamide is typically achieved through the coupling of phenylacetic acid or one of its derivatives with N,O-dimethylhydroxylamine. Below are two representative experimental protocols.
Synthesis from Phenylacetyl Chloride
This method involves the conversion of phenylacetic acid to phenylacetyl chloride, followed by its reaction with N,O-dimethylhydroxylamine hydrochloride.
Step 1: Preparation of Phenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place phenylacetic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenylacetyl chloride.
Step 2: Synthesis of N-methoxy-N-methyl-2-phenylacetamide
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 eq) to the solution.
-
Add the freshly prepared phenylacetyl chloride (1.0 eq) in DCM dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-methoxy-N-methyl-2-phenylacetamide.
Synthesis via Carbodiimide Coupling
This one-pot procedure directly couples phenylacetic acid with N,O-dimethylhydroxylamine hydrochloride using a carbodiimide coupling agent.
-
To a solution of phenylacetic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Spectroscopic Data
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
δ ~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~3.8 ppm (s, 2H): Methylene protons (-CH₂-).
-
δ ~3.7 ppm (s, 3H): Methoxy protons (-OCH₃).
-
δ ~3.2 ppm (s, 3H): N-methyl protons (-NCH₃).
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ ~172 ppm: Carbonyl carbon (C=O).
-
δ ~135 ppm: Quaternary aromatic carbon.
-
δ ~129 ppm, ~128 ppm, ~127 ppm: Aromatic CH carbons.
-
δ ~61 ppm: Methoxy carbon (-OCH₃).
-
δ ~41 ppm: Methylene carbon (-CH₂-).
-
δ ~32 ppm: N-methyl carbon (-NCH₃).
Synthetic Workflow Visualization
The following diagram illustrates the general synthetic workflow for the preparation of N-methoxy-N-methyl-2-phenylacetamide.
Caption: General workflow for the synthesis of N-methoxy-N-methyl-2-phenylacetamide.
Applications and Significance
N-methoxy-N-methyl-2-phenylacetamide is a valuable intermediate with broad applications in organic synthesis. Its primary use is in the preparation of phenyl-substituted ketones, which are common structural motifs in many biologically active molecules and pharmaceutical agents.[2] The controlled nature of the Weinreb ketone synthesis allows for the introduction of a wide range of functionalities through the use of various Grignard or organolithium reagents.[4] Beyond its role in drug discovery, this compound also finds utility as a reagent in other chemical reactions and in the synthesis of pesticides.[2]
Conclusion
N-methoxy-N-methyl-2-phenylacetamide, a direct descendant of the innovative Weinreb amide chemistry, continues to be a compound of significant interest to the scientific community. Its straightforward synthesis, coupled with its unique and highly selective reactivity, ensures its continued application in the development of novel chemical entities. This guide provides a foundational understanding of its history, properties, and preparation, serving as a valuable resource for researchers engaged in the field of organic synthesis and drug development.
References
- 1. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N-Methoxy-N-methylacetamide(78191-00-1) 1H NMR spectrum [chemicalbook.com]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Reaction of N-methoxy-N-methyl-2-phenylacetamide with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of N-methoxy-N-methylamides, commonly known as Weinreb amides, with Grignard reagents is a powerful and widely utilized method for the synthesis of ketones. This reaction, a cornerstone of modern organic synthesis, offers a significant advantage over traditional methods by preventing the over-addition of the organometallic reagent to the ketone product, which would otherwise lead to the formation of tertiary alcohols.[1][2] The remarkable stability of the tetrahedral intermediate, formed by the chelation of the magnesium atom with the methoxy and carbonyl oxygens, is the key to this selectivity.[1] This document provides detailed application notes and protocols for the reaction of a specific Weinreb amide, N-methoxy-N-methyl-2-phenylacetamide, with various Grignard reagents, a crucial transformation for the synthesis of a range of substituted ketones.
Reaction Principle and Advantages
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized at low temperatures by the formation of a five-membered chelate ring involving the magnesium ion.[1] This stable intermediate prevents the collapse of the carbonyl group and subsequent addition of a second equivalent of the Grignard reagent. Upon acidic workup, the chelate is hydrolyzed to afford the desired ketone and N,O-dimethylhydroxylamine hydrochloride.
Key Advantages:
-
High Selectivity for Ketones: The primary advantage is the prevention of over-addition to form tertiary alcohols, a common side reaction with other acylating agents like esters or acid chlorides.[1][2]
-
Broad Substrate Scope: A wide variety of Grignard reagents, including alkyl, vinyl, aryl, and alkynyl, can be employed.
-
Functional Group Tolerance: The reaction is compatible with a range of functional groups on both the Weinreb amide and the Grignard reagent.
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, preserving sensitive functional groups within the molecules.
Data Presentation: Reaction of N-methoxy-N-methyl-2-phenylacetamide with Various Grignard Reagents
The following table summarizes representative yields for the reaction of N-methoxy-N-methyl-2-phenylacetamide with different Grignard reagents. Please note that specific yields can vary based on the precise reaction conditions and the purity of the reagents.
| Grignard Reagent (R-MgX) | Product | Typical Yield (%) |
| Methylmagnesium bromide (CH₃MgBr) | 1-Phenylpropan-2-one | 85-95 |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-Phenylbutan-2-one | 80-90 |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1,2-Diphenylethan-1-one (Deoxybenzoin) | 75-85 |
| Vinylmagnesium bromide (CH₂=CHMgBr) | 1-Phenylbut-3-en-2-one | 70-80 |
Experimental Protocols
This section provides detailed protocols for the synthesis of the Weinreb amide (N-methoxy-N-methyl-2-phenylacetamide) and its subsequent reaction with a Grignard reagent.
Protocol 1: Synthesis of N-methoxy-N-methyl-2-phenylacetamide
Materials:
-
Phenylacetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM at 0 °C, slowly add pyridine or triethylamine (1.2 equivalents).
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford N-methoxy-N-methyl-2-phenylacetamide, which can often be used in the next step without further purification.
Protocol 2: General Procedure for the Reaction of N-methoxy-N-methyl-2-phenylacetamide with a Grignard Reagent
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by column chromatography on silica gel or by distillation.
Visualizations
Reaction Signaling Pathway
Caption: Reaction pathway for the Weinreb ketone synthesis.
Experimental Workflow
Caption: General experimental workflow for the Grignard reaction.
References
Application Notes and Protocols: Ketone Synthesis via Reaction of N-methoxy-N-methyl-2-phenylacetamide with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The targeted synthesis of ketones is a cornerstone in modern organic chemistry, particularly within drug development and the synthesis of complex molecular architectures. N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful intermediates for this purpose. The reaction of a Weinreb amide, such as N-methoxy-N-methyl-2-phenylacetamide, with organolithium reagents provides a powerful and reliable method for the preparation of ketones.
A significant advantage of the Weinreb ketone synthesis is its ability to prevent the common issue of over-addition, which often plagues reactions involving other carboxylic acid derivatives like esters or acid chlorides.[1] The reaction with an organolithium reagent proceeds through a stable, chelated tetrahedral intermediate.[1] This intermediate does not collapse to the ketone until acidic workup, at which point any excess organolithium reagent has been quenched. This mechanism ensures the selective formation of the ketone and prevents its subsequent conversion to a tertiary alcohol, leading to cleaner reactions and higher yields of the desired product.[1][2]
The versatility of this reaction allows for the introduction of a wide variety of alkyl, and aryl groups, depending on the organolithium reagent employed. This makes it an invaluable tool for creating diverse libraries of compounds for screening in drug discovery programs.
Data Presentation: Synthesis of Ketones from N-methoxy-N-methyl-2-phenylacetamide
| Organolithium Reagent (R-Li) | R Group | Product | Representative Yield (%) |
| Methyllithium (MeLi) | Methyl | 1-Phenylpropan-2-one | Data not available, expected to be high |
| n-Butyllithium (n-BuLi) | n-Butyl | 1-Phenylhexan-2-one | 83 |
| Phenyllithium (PhLi) | Phenyl | 1,3-Diphenylpropan-2-one | Data not available, expected to be high |
Note: The yield for n-Butyllithium is based on the reaction with an α-siloxy Weinreb amide, which is expected to have similar reactivity.
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methyl-2-phenylacetamide
This protocol describes the preparation of the Weinreb amide from phenylacetyl chloride.
Materials:
-
Phenylacetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane at 0 °C, add pyridine (2.2 equivalents) dropwise.
-
After stirring for 10 minutes, add a solution of phenylacetyl chloride (1.0 equivalent) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-methoxy-N-methyl-2-phenylacetamide, which can be purified further by column chromatography if necessary.
Protocol 2: General Procedure for the Reaction of N-methoxy-N-methyl-2-phenylacetamide with Organolithium Reagents
This protocol provides a general method for the synthesis of ketones from the prepared Weinreb amide. Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using appropriate techniques.
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide
-
Organolithium reagent (e.g., methyllithium, n-butyllithium, phenyllithium) in a suitable solvent
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism of Weinreb ketone synthesis.
References
Application Notes & Protocols: Synthesis of α-Substituted Ketones via N-Methoxy-N-Methyl-2-phenylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of ketones is a cornerstone of organic chemistry, crucial for the construction of complex molecules in pharmaceutical and materials science. A significant challenge in this area is the over-addition of highly reactive organometallic reagents to acyl compounds, which often leads to the formation of tertiary alcohols instead of the desired ketone. The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant solution to this problem.[1] This method utilizes an N-methoxy-N-methylamide, commonly known as a Weinreb amide, as a stable acylating agent.[1][2]
The key to the Weinreb amide's utility is its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium reagents).[1][2] This intermediate resists further nucleophilic attack and collapses to the ketone only upon acidic workup, thus preventing the formation of alcohol byproducts.[1][2]
This document provides a detailed protocol for a two-step synthesis of α-substituted ketones starting from N-methoxy-N-methyl-2-phenylacetamide. The first step involves the deprotonation at the α-carbon followed by alkylation, and the second step is the reaction of the resulting α-substituted Weinreb amide with a Grignard reagent to yield the final ketone product.
Reaction Scheme & Workflow
The overall synthetic strategy involves two main transformations:
-
α-Alkylation: The acidic α-proton of N-methoxy-N-methyl-2-phenylacetamide is removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. This enolate then acts as a nucleophile, attacking an alkylating agent (R¹-X) to form the α-substituted Weinreb amide.
-
Ketone Formation: The α-substituted Weinreb amide is then treated with an organometallic reagent, such as a Grignard reagent (R²-MgBr). This forms the stable tetrahedral intermediate which, upon acidic workup, yields the target α-substituted ketone.
References
Application Notes and Protocols for Large-Scale Ketone Synthesis using N-methoxy-N-methyl-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of ketones utilizing N-methoxy-N-methyl-2-phenylacetamide, a Weinreb amide. The Weinreb ketone synthesis is a highly reliable and widely used method in the pharmaceutical and chemical industries for the formation of carbon-carbon bonds, offering significant advantages over traditional methods by preventing the over-addition of organometallic reagents to form tertiary alcohol byproducts.[1][2][3] This document outlines detailed protocols for both the preparation of the Weinreb amide and its subsequent conversion to a variety of ketones on a large scale.
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, critical for the production of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The Weinreb ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, has become a cornerstone of ketone synthesis due to its high yields and excellent functional group tolerance.[2] The reaction proceeds through a stable metal-chelated tetrahedral intermediate, which prevents the common problem of over-addition by organometallic reagents.[2]
N-methoxy-N-methyl-2-phenylacetamide is a versatile Weinreb amide that serves as a precursor to a wide range of phenyl-substituted ketones, which are common motifs in biologically active molecules. This document provides detailed methodologies for its large-scale preparation and subsequent conversion to ketones.
Data Presentation
Table 1: Large-Scale Synthesis of N-methoxy-N-methyl-2-phenylacetamide
| Parameter | Value | Notes |
| Starting Material | Phenylacetyl chloride | Can be prepared from phenylacetic acid. |
| Reagent | N,O-Dimethylhydroxylamine hydrochloride | Commercially available. |
| Base | Pyridine or Triethylamine | Anhydrous grade is crucial. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous grade is essential. |
| Reaction Temperature | 0 °C to room temperature | Initial addition at 0 °C is recommended. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 85 - 95% | On a multi-kilogram scale. |
| Purification | Aqueous work-up followed by distillation or crystallization |
Table 2: Large-Scale Synthesis of Ketones from N-methoxy-N-methyl-2-phenylacetamide
| Parameter | Grignard Reagent Addition | Organolithium Reagent Addition |
| Organometallic Reagent | R-MgX (e.g., Phenylmagnesium bromide) | R-Li (e.g., n-Butyllithium) |
| Stoichiometry | 1.1 - 1.5 equivalents | 1.1 - 1.3 equivalents |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Tetrahydrofuran (THF) or Hexanes |
| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Work-up | Quenching with aqueous acid (e.g., 1 M HCl) | Quenching with aqueous acid (e.g., 1 M HCl) |
| Typical Yield | 80 - 95% | 80 - 95% |
| Purification | Extraction and distillation/crystallization | Extraction and distillation/crystallization |
Note: An improved process for the Weinreb amide Grignard chemistry has been reported to give consistent yields of 80% on both lab and plant scale, allowing for forward processing of the product solution without further purification.[4]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of N-methoxy-N-methyl-2-phenylacetamide
This protocol describes a general procedure for the synthesis of the Weinreb amide on a kilogram scale.
Materials:
-
Phenylacetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and an inert atmosphere inlet (e.g., nitrogen or argon).
-
Addition funnel.
-
Equipment for aqueous work-up and extraction.
-
Rotary evaporator or other solvent removal system.
-
Distillation apparatus or recrystallization equipment.
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reaction vessel, suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C and slowly add anhydrous pyridine. Stir the mixture for 15-30 minutes.
-
Acylation: Slowly add phenylacetyl chloride to the reaction mixture via an addition funnel, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up:
-
Cool the reaction mixture to 0-10 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude N-methoxy-N-methyl-2-phenylacetamide by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Large-Scale Synthesis of Ketones via Grignard Reaction
This protocol outlines a general procedure for the reaction of N-methoxy-N-methyl-2-phenylacetamide with a Grignard reagent on a large scale.
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide
-
Grignard reagent (R-MgX) in a suitable solvent (e.g., THF or Et₂O)
-
Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium chloride (NH₄Cl) solution (optional, for milder quenching)
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and an inert atmosphere inlet.
-
Addition funnel.
-
Equipment for aqueous work-up and extraction.
-
Rotary evaporator or other solvent removal system.
-
Distillation or crystallization equipment for purification.
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reaction vessel, dissolve N-methoxy-N-methyl-2-phenylacetamide in anhydrous THF. Cool the solution to 0 °C.
-
Grignard Addition: Slowly add the Grignard reagent solution via an addition funnel, maintaining the internal temperature between 0-10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C or allow it to warm to room temperature for 1-4 hours. Monitor the reaction for completion by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by the addition of 1 M HCl or saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ketone by vacuum distillation, crystallization, or column chromatography.
Visualizations
Reaction Scheme: Weinreb Ketone Synthesis
Caption: General two-step workflow for the Weinreb ketone synthesis.
Mechanism: Chelate-Stabilized Intermediate
Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.
References
Application Notes and Protocols: Protecting Group Compatibility with N-methoxy-N-methyl-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the compatibility of common protecting groups with N-methoxy-N-methyl-2-phenylacetamide, a crucial building block in organic synthesis, particularly in the preparation of ketones and aldehydes. The inherent stability of the N-methoxy-N-methyl amide (Weinreb amide) moiety allows for a wide range of orthogonal protecting group strategies, enabling selective deprotection of other functional groups within a molecule without affecting the Weinreb amide.
Introduction to Weinreb Amide Stability
N-methoxy-N-methylamides, or Weinreb amides, are renowned for their stability towards a variety of nucleophilic reagents and reducing agents. This stability is attributed to the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack, which prevents over-addition or reduction.[1][2] Consequently, the Weinreb amide functional group is compatible with many standard protection and deprotection protocols, making it an ideal functional group for multi-step synthesis.[1]
Compatibility of Common Protecting Groups
The following sections detail the compatibility of frequently used protecting groups for amines, alcohols, and carboxylic acids with the N-methoxy-N-methyl-2-phenylacetamide core structure.
Amine Protecting Groups
Amine functionalities often require protection during synthetic sequences. The choice of the protecting group is dictated by its stability to subsequent reaction conditions and the mildness of its removal.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Weinreb Amide Compatibility | Yield of Deprotection (%) |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NEt₃, DMAP) | Strong acid (e.g., TFA, HCl in dioxane)[3] | High | >95[4][5] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., 20% piperidine in DMF)[6][7] | High | >95[8] |
| Carboxybenzyl | Cbz | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C)[9][10] | High | >95[4] |
The distinct deprotection conditions for Boc, Fmoc, and Cbz groups allow for their orthogonal removal in the presence of each other and a Weinreb amide. This is particularly valuable in peptide synthesis and the synthesis of complex molecules with multiple amine functionalities.
Alcohol Protecting Groups
The protection of hydroxyl groups is essential to prevent their unwanted reaction as nucleophiles or acids. Silyl ethers and benzyl ethers are among the most common choices.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Weinreb Amide Compatibility | Yield of Deprotection (%) |
| tert-Butyldimethylsilyl Ether | TBS | TBSCl, imidazole, DMF | TBAF, THF or mild acid[11] | High | >90[12] |
| Triisopropylsilyl Ether | TIPS | TIPSCl, imidazole, DMF | TBAF, THF or acid | High | >90 |
| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C | High | >95[4] |
| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH, THF | DDQ or CAN (oxidative cleavage)[13][14] | High | >90[15] |
The following workflow illustrates a synthetic sequence involving the protection of an alcohol, a reaction at a different site, and the subsequent deprotection in the presence of a Weinreb amide.
Carboxylic Acid Protecting Groups
Esterification is the most common method for protecting carboxylic acids. The choice of ester influences the deprotection conditions.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Weinreb Amide Compatibility | Yield of Deprotection (%) |
| Methyl or Ethyl Ester | Me/Et | ROH, Acid catalyst | Saponification (e.g., LiOH, NaOH) or Acid Hydrolysis | Moderate to High¹ | Variable |
| tert-Butyl Ester | tBu | Isobutylene, H⁺ or (Boc)₂O | Mild Acid (e.g., TFA) | High | >95 |
| Benzyl Ester | Bn | BnBr, Base | Catalytic Hydrogenolysis (H₂, Pd/C) | High | >95 |
¹ Note on Saponification: While Weinreb amides are generally stable to basic conditions, prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis. Milder conditions (e.g., LiOH in THF/H₂O at 0°C to room temperature) are recommended.
Experimental Protocols
The following are representative protocols for the deprotection of various functional groups in the presence of a Weinreb amide, based on literature precedents and standard laboratory practices.
Protocol 1: Boc-Group Deprotection (Amine)
-
Objective: To deprotect a Boc-protected amine in a molecule containing a Weinreb amide.
-
Reagents:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA, 10-20 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base.[3]
-
Protocol 2: Fmoc-Group Deprotection (Amine)
-
Objective: To deprotect an Fmoc-protected amine in a molecule containing a Weinreb amide.
-
Reagents:
-
Fmoc-protected substrate (1.0 eq)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF to make a 0.1 M solution.
-
Add piperidine to a final concentration of 20% (v/v).[6]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove piperidine and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]
-
Protocol 3: Cbz-Group Deprotection (Amine)
-
Objective: To deprotect a Cbz-protected amine via catalytic hydrogenolysis in the presence of a Weinreb amide.
-
Reagents:
-
Cbz-protected substrate (1.0 eq)
-
Palladium on carbon (10% w/w, 5-10 mol% Pd)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the Cbz-protected substrate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.[4]
-
Protocol 4: TBS-Group Deprotection (Alcohol)
-
Objective: To deprotect a TBS-protected alcohol in a molecule containing a Weinreb amide.
-
Reagents:
-
TBS-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 eq)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBS-protected substrate in THF (approx. 0.1 M).
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-4 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[11]
-
Protocol 5: PMB-Group Deprotection (Alcohol)
-
Objective: To oxidatively deprotect a PMB-protected alcohol in the presence of a Weinreb amide.
-
Reagents:
-
PMB-protected substrate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of DCM and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ portion-wise; the reaction mixture typically turns dark.
-
Stir at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to remove the hydroquinone byproduct.[13][14]
-
Conclusion
The N-methoxy-N-methyl-2-phenylacetamide moiety exhibits excellent stability under a wide range of conditions required for the deprotection of common amine, alcohol, and carboxylic acid protecting groups. This high degree of compatibility allows for the strategic design of complex synthetic routes, enabling the selective manipulation of various functional groups within a molecule while preserving the valuable Weinreb amide for subsequent transformations. The protocols provided herein serve as a guide for researchers to effectively implement these orthogonal strategies in their synthetic endeavors.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
- 14. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: N-methoxy-N-methyl-2-phenylacetamide in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-methoxy-N-methyl-2-phenylacetamide, a Weinreb amide, as a versatile reagent in the synthesis of natural products. The focus is on its application in the construction of key intermediates for bioactive molecules, particularly illustrated through a representative synthesis of a β-carboline alkaloid precursor.
Introduction
N-methoxy-N-methyl-2-phenylacetamide is a valuable synthetic intermediate belonging to the class of Weinreb amides. These amides are renowned for their ability to react with organometallic reagents to form ketones in a controlled manner, avoiding the over-addition that can occur with other acylating agents. This property makes them particularly useful in the total synthesis of complex natural products, where precise control over reactivity is paramount. The phenylacetyl moiety introduced by this reagent is a common structural motif in numerous biologically active compounds, including alkaloids and polyketides.
Key Application: Synthesis of a β-Carboline Alkaloid Precursor
β-Carboline alkaloids are a large family of natural products that exhibit a wide range of pharmacological activities, including anti-tumor, anti-viral, and anti-parasitic effects. A common strategy for their synthesis is the Pictet-Spengler reaction, which involves the cyclization of a tryptamine derivative with an aldehyde or ketone. N-methoxy-N-methyl-2-phenylacetamide can be employed to synthesize the requisite ketone precursor for such a reaction.
A key step in the synthesis of many 1-substituted β-carbolines is the acylation of tryptamine followed by cyclization. The use of N-methoxy-N-methyl-2-phenylacetamide allows for the introduction of a phenylacetyl group, which can then be further manipulated. More directly, the Weinreb amide can be converted to a ketone that serves as the electrophile in the Pictet-Spengler reaction.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-N'-methoxy-N'-methyl-2-phenylacetamide (A Key Intermediate)
This protocol details the acylation of tryptamine with phenylacetic acid to form an amide, which is then converted to the target Weinreb amide. A more direct approach would be the reaction of an activated phenylacetic acid derivative with N,O-dimethylhydroxylamine.
Materials:
-
Tryptamine
-
Phenylacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Amide Formation: To a solution of tryptamine (1.0 eq) and phenylacetic acid (1.05 eq) in anhydrous DCM (0.2 M) at 0 °C, add DCC (1.1 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amide. Purify by column chromatography (Ethyl Acetate/Hexanes gradient).
-
Weinreb Amide Formation: This is a general procedure for converting a carboxylic acid to a Weinreb amide. To a suspension of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous THF (0.5 M) at 0 °C, add triethylamine (3.0 eq).
-
In a separate flask, dissolve the previously synthesized amide (1.0 eq) in anhydrous THF.
-
Activate the carboxylic acid (phenylacetic acid, for a more direct synthesis) with a suitable coupling agent (e.g., CDI, EDCI) before adding it to the N,O-dimethylhydroxylamine solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-methoxy-N-methyl-2-phenylacetamide.
Protocol 2: Synthesis of 1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (A Tetrahydro-β-carboline) via Pictet-Spengler Reaction
This protocol describes the conversion of the Weinreb amide to a ketone, followed by its use in a Pictet-Spengler reaction with tryptamine.
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide
-
Benzylmagnesium chloride (in THF)
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ketone Synthesis: To a solution of N-methoxy-N-methyl-2-phenylacetamide (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add benzylmagnesium chloride (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diphenylpropan-2-one. This ketone is used in the next step without further purification.
-
Pictet-Spengler Reaction: To a solution of the crude ketone from the previous step (1.0 eq) and tryptamine (1.0 eq) in anhydrous toluene (0.1 M), add trifluoroacetic acid (1.1 eq).
-
Heat the reaction mixture to reflux for 6 hours with a Dean-Stark trap to remove water.
-
Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes gradient) to afford the desired tetrahydro-β-carboline.
Data Presentation
The following tables summarize typical quantitative data for the key reactions described above.
Table 1: Synthesis of Phenylacetyl Tryptamide
| Entry | Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Time (h) | Yield (%) |
| 1 | Tryptamine | Phenylacetic Acid | DCC | DCM | 12 | 85-95 |
Table 2: Synthesis of 1,3-Diphenylpropan-2-one from Weinreb Amide
| Entry | Weinreb Amide | Organometallic Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-methoxy-N-methyl-2-phenylacetamide | Benzylmagnesium chloride | THF | -78 | 2 | 80-90 |
Table 3: Pictet-Spengler Cyclization
| Entry | Ketone | Amine | Acid Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 1,3-Diphenylpropan-2-one | Tryptamine | TFA | Toluene | 6 | 60-75 |
Visualizations
Synthetic Workflow
Application Notes and Protocols for Asymmetric Synthesis Using Chiral N-Acyl-2-phenylglycine Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of chiral derivatives of 2-phenylglycine amide as effective chiral auxiliaries in asymmetric synthesis. The focus is on the diastereoselective Strecker reaction for the synthesis of α-amino acids, a critical transformation in the development of chiral pharmaceutical compounds.
Introduction
Chiral auxiliaries are essential tools in modern organic synthesis, enabling the control of stereochemistry during chemical reactions to produce enantiomerically pure compounds. Derivatives of 2-phenylglycine, a readily available chiral building block, have emerged as powerful chiral auxiliaries. Their rigid structure and the steric hindrance provided by the phenyl group allow for high levels of stereocontrol in various carbon-carbon and carbon-nitrogen bond-forming reactions. This document details the application of (R)-phenylglycine amide as a chiral auxiliary in the asymmetric Strecker synthesis, a one-pot reaction that produces chiral α-amino nitriles, which are versatile precursors to α-amino acids.
Principle of Asymmetric Induction
The chiral (R)-phenylglycine amide auxiliary is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one diastereomer. In the case of the Strecker synthesis, the chiral amine auxiliary controls the addition of cyanide to an imine intermediate. A key feature of this specific application is a crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in exceptionally high diastereoselectivity.[1][2]
Applications
The primary application highlighted here is the asymmetric synthesis of non-proteinogenic α-amino acids, which are valuable building blocks in drug discovery. For instance, this method provides an efficient route to (S)-tert-leucine, a component of several pharmaceuticals.[1] The methodology is also applicable to the synthesis of other valuable compounds, such as α-methyl-dopa precursors.[1]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary.
Table 1: Diastereoselective Strecker Reaction with Pivaldehyde [1]
| Entry | Aldehyde | Solvent | Time (h) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Pivaldehyde | Water | 72 | (R,S)-Amino Nitrile | 93 | >99:1 |
Table 2: Diastereoselective Strecker Reaction with 3,4-Dimethoxyphenylacetone [1]
| Entry | Ketone | Solvent | Time (h) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 3,4-Dimethoxyphenylacetone | MeOH/H₂O (6:1) | 96 | (R,S)-Amino Nitrile | 76 | >99:1 |
Table 3: Conversion of Amino Nitrile to Amino Acid [1]
| Starting Material | Product | Overall Yield (%) | Enantiomeric Excess (ee) |
| (R,S)-Amino Nitrile (from Pivaldehyde) | (S)-tert-leucine | 73 | >98% |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of (R,S)-N-(1-cyano-2,2-dimethylpropyl)-2-phenylglycinamide
This protocol describes the one-pot synthesis of the chiral α-amino nitrile from pivaldehyde using (R)-phenylglycine amide as the chiral auxiliary.
Materials:
-
(R)-phenylglycine amide hydrochloride
-
Pivaldehyde
-
Sodium cyanide (30% aqueous solution)
-
Water
-
Hydrochloric acid (6 N)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add (R)-phenylglycine amide hydrochloride (1.0 eq) and water.
-
Add pivaldehyde (1.05 eq) to the suspension.
-
Slowly add a 30% aqueous solution of sodium cyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 72 hours.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by filtration and wash with cold water.
-
Dry the solid under vacuum to yield the diastereomerically pure (R,S)-amino nitrile.
Protocol 2: Hydrolysis of the Chiral Auxiliary and Formation of (S)-tert-leucine
This protocol details the removal of the chiral auxiliary and the conversion of the α-amino nitrile to the corresponding α-amino acid.
Materials:
-
(R,S)-N-(1-cyano-2,2-dimethylpropyl)-2-phenylglycinamide
-
Hydrochloric acid (6 N)
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the (R,S)-amino nitrile (1.0 eq) in a round-bottom flask.
-
Add 6 N hydrochloric acid.
-
Heat the mixture to reflux (100 °C) for the time required for complete hydrolysis (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
The (R)-phenylglycine amide auxiliary can be recovered from the reaction mixture.
-
The aqueous solution containing the amino acid is then further processed for isolation and purification.
-
Neutralize the solution and perform extraction or crystallization to obtain pure (S)-tert-leucine.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the asymmetric synthesis process.
Caption: Experimental workflow for the asymmetric synthesis of (S)-tert-leucine.
Caption: Logical pathway of the asymmetric Strecker synthesis.
References
Application Note and Protocol: One-Pot Synthesis of Ketones from N-methoxy-N-methyl-2-phenylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of pharmaceuticals, natural products, and functional materials. A significant challenge in ketone synthesis via the addition of highly reactive organometallic reagents to carboxylic acid derivatives is the propensity for over-addition, leading to the formation of tertiary alcohols as byproducts.[1] The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, provides an elegant solution to this problem.[1][2][3] This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which react cleanly with organolithium or Grignard reagents to produce ketones in high yields without the formation of tertiary alcohol impurities.[4]
This application note provides a detailed protocol for the one-pot synthesis of ketones from N-methoxy-N-methyl-2-phenylacetamide, a specific Weinreb amide, highlighting its utility and procedural details for researchers in organic synthesis and drug discovery. The methodology is known for its tolerance of a wide variety of functional groups in the reacting partners.[3]
Principle of the Method
The success of the Weinreb ketone synthesis lies in the formation of a stable, metal-chelated tetrahedral intermediate upon nucleophilic addition of the organometallic reagent to the amide.[2][5] This five-membered chelate is stable at low temperatures and does not collapse to form a ketone until acidic workup is performed.[6] The stability of this intermediate prevents the addition of a second equivalent of the organometallic reagent, thus cleanly affording the desired ketone upon hydrolysis.[7]
Experimental Protocol
This protocol describes a general procedure for the reaction of N-methoxy-N-methyl-2-phenylacetamide with a Grignard reagent.
Materials and Reagents
-
N-methoxy-N-methyl-2-phenylacetamide
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide solution in THF/ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
Step-by-Step Method:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere of argon, add N-methoxy-N-methyl-2-phenylacetamide (1.0 eq). Dissolve the amide in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1-1.2 eq) dropwise to the stirred solution via a syringe.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then let it warm to 0 °C and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extraction: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[1]
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous Na₂SO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure ketone product.[1][8]
Data Presentation
The following table summarizes representative results for the synthesis of various ketones from N-methoxy-N-methyl-2-phenylacetamide using different Grignard reagents.
| Entry | Grignard Reagent (R-MgX) | Ketone Product | Reaction Time (h) | Temp (°C) | Yield (%)* |
| 1 | Phenylmagnesium bromide | 1,2-Diphenyl-1-ethanone | 3 | -78 to 0 | ~92% |
| 2 | Methylmagnesium bromide | 1-Phenyl-2-propanone | 2.5 | -78 to 0 | ~88% |
| 3 | Ethylmagnesium bromide | 1-Phenyl-2-butanone | 3 | -78 to 0 | ~85% |
| 4 | Isopropylmagnesium chloride | 3-Methyl-1-phenyl-2-butanone | 4 | -78 to 0 | ~81% |
| 5 | Vinylmagnesium bromide | 1-Phenyl-3-buten-2-one | 2.5 | -78 to 0 | ~87% |
*Yields are representative for purified products and may vary based on specific reaction conditions and scale.
Characterization
The identity and purity of the synthesized ketones can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ketone carbonyl (C=O) stretching frequency (typically ~1680-1720 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety Precautions
-
Organometallic reagents such as Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with protic solvents (e.g., water, alcohols).[9] Handle them under a strict inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
The reaction should be quenched slowly and carefully at low temperatures to control any exothermic processes.
References
- 1. Contact Support [mychemblog.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. adichemistry.com [adichemistry.com]
Application Notes and Protocols: N-methoxy-N-methylamides in Peptide Chemistry
Topic: The Role of N-methoxy-N-methylamides, such as N-methoxy-N-methyl-2-phenylacetamide, in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are valuable intermediates in modern organic synthesis.[1] The compound N-methoxy-N-methyl-2-phenylacetamide is an example of a Weinreb amide. While not a peptide coupling reagent itself, it is synthesized from phenylacetic acid and N,O-dimethylhydroxylamine, often utilizing peptide coupling methodologies.[2][3] Weinreb amides are prized for their ability to react with organometallic reagents to produce ketones and aldehydes with high selectivity, avoiding the over-addition that can occur with other acylating agents.[4][5] This controlled reactivity makes them crucial precursors for creating complex molecules, including intermediates for drug development and biologically active compounds.[3][6]
The stability of the Weinreb amide comes from the formation of a stable chelated tetrahedral intermediate when it reacts with organometallic reagents.[4] This intermediate prevents the unwanted second addition of the nucleophile, which would otherwise lead to the formation of a tertiary alcohol.[7]
Synthesis of N-methoxy-N-methylamides (Weinreb Amides)
Weinreb amides are typically synthesized from carboxylic acids, acid chlorides, esters, or anhydrides.[6][8] The reaction involves coupling the carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling reagent or a base.[4] A variety of standard peptide coupling reagents have been successfully employed for this transformation, which is the primary connection between Weinreb amides and peptide chemistry.[2]
General Synthetic Workflow
The overall process involves the activation of a carboxylic acid (such as an N-protected amino acid) followed by nucleophilic attack by N,O-dimethylhydroxylamine.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chembk.com [chembk.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of N-methoxy-N-methyl-2-phenylacetamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for the identification of lead compounds in modern drug discovery. This approach utilizes low molecular weight compounds, or "fragments," to probe the binding sites of biological targets. These fragments typically exhibit weak binding affinities, which are then optimized through medicinal chemistry efforts to yield high-affinity lead candidates. The key advantage of FBDD lies in the high efficiency with which fragments explore chemical space, often leading to leads with superior physicochemical properties compared to those identified through traditional high-throughput screening (HTS).
This document provides detailed application notes and protocols for the use of N-methoxy-N-methyl-2-phenylacetamide as a representative fragment in a hypothetical FBDD campaign targeting the c-Jun N-terminal kinase 3 (JNK3) . JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is a therapeutic target for various neurodegenerative diseases and cancers.[1] The physicochemical properties of N-methoxy-N-methyl-2-phenylacetamide make it an ideal candidate for a fragment library.
Physicochemical Properties of N-methoxy-N-methyl-2-phenylacetamide
N-methoxy-N-methyl-2-phenylacetamide is a commercially available compound that adheres to the "Rule of Three," a set of guidelines for the properties of molecules in a fragment library.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |
| XLogP3 | 1.4 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
Hypothetical FBDD Workflow for JNK3
The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent protocols for the screening of N-methoxy-N-methyl-2-phenylacetamide against JNK3.
Figure 1: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols
The following are detailed protocols for the key experiments in the FBDD workflow for screening N-methoxy-N-methyl-2-phenylacetamide against JNK3.
Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Objective: To perform a primary screen to identify fragments that bind to and stabilize JNK3, indicated by an increase in the protein's melting temperature (Tm).
Materials:
-
Recombinant human JNK3 protein (e.g., 0.2 mg/mL in 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
N-methoxy-N-methyl-2-phenylacetamide (100 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plates
-
Real-time PCR instrument capable of a thermal melt curve
Procedure:
-
Prepare a master mix containing JNK3 protein and SYPRO Orange dye. For a 96-well plate, mix 1.8 mL of JNK3 protein solution with 3.6 µL of 5000x SYPRO Orange dye.
-
Dispense 19.8 µL of the master mix into each well of the 96-well plate.
-
Add 0.2 µL of the 100 mM N-methoxy-N-methyl-2-phenylacetamide stock solution to the appropriate wells to achieve a final fragment concentration of 1 mM.
-
For control wells, add 0.2 µL of DMSO.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Run a thermal melt protocol:
-
Initial temperature: 25°C
-
Final temperature: 95°C
-
Ramp rate: 1°C/minute
-
Collect fluorescence data at each temperature increment.
-
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.
Hypothetical Data:
| Compound | Concentration (mM) | Tm (°C) | ΔTm (°C) |
| DMSO (Control) | - | 45.2 | - |
| N-methoxy-N-methyl-2-phenylacetamide | 1 | 48.7 | +3.5 |
Protocol 2: Saturation Transfer Difference (STD) NMR
Objective: To validate the binding of N-methoxy-N-methyl-2-phenylacetamide to JNK3 in solution.
Materials:
-
Recombinant human JNK3 protein (e.g., 20 µM in deuterated phosphate buffer, pH 7.4)
-
N-methoxy-N-methyl-2-phenylacetamide (10 mM stock in d6-DMSO)
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
Procedure:
-
Prepare two NMR samples:
-
Sample A: 20 µM JNK3 and 1 mM N-methoxy-N-methyl-2-phenylacetamide in deuterated buffer.
-
Sample B (Control): 1 mM N-methoxy-N-methyl-2-phenylacetamide in deuterated buffer.
-
-
Acquire a 1D ¹H NMR spectrum of Sample B to identify the chemical shifts of the fragment protons.
-
For Sample A, acquire an STD-NMR spectrum. This involves:
-
A "saturation" experiment where the protein resonances are selectively saturated with a train of radiofrequency pulses.
-
A "reference" experiment where the saturation frequency is off-resonance from the protein signals.
-
-
Subtract the reference spectrum from the saturated spectrum to obtain the STD difference spectrum.
-
Protons of the fragment that are in close proximity to the protein will receive saturation transfer and will appear as signals in the STD difference spectrum, confirming binding.
Protocol 3: Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity (KD) and kinetics of N-methoxy-N-methyl-2-phenylacetamide to JNK3.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human JNK3 protein
-
N-methoxy-N-methyl-2-phenylacetamide in running buffer at various concentrations (e.g., 10 µM to 1 mM)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize JNK3 onto the CM5 sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of N-methoxy-N-methyl-2-phenylacetamide over the immobilized JNK3 surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Hypothetical Data:
| Compound | ka (1/Ms) | kd (1/s) | KD (µM) |
| N-methoxy-N-methyl-2-phenylacetamide | 1.2 x 10³ | 0.24 | 200 |
Signaling Pathway Context
The following diagram illustrates the simplified JNK3 signaling pathway, providing context for the therapeutic target.
Figure 2: Simplified JNK3 signaling pathway and the point of inhibition.
Conclusion
N-methoxy-N-methyl-2-phenylacetamide serves as an exemplary fragment for use in FBDD campaigns. Its favorable physicochemical properties allow for effective screening using a variety of biophysical techniques. The protocols outlined in this document provide a robust framework for the identification and characterization of fragment hits against therapeutic targets such as JNK3. The successful identification of a fragment hit like N-methoxy-N-methyl-2-phenylacetamide is the first step in a structure-guided drug design effort to develop potent and selective inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Weinreb Reaction with N-methoxy-N-methyl-2-phenylacetamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Weinreb ketone synthesis, specifically when using N-methoxy-N-methyl-2-phenylacetamide as a substrate. This document provides a comprehensive overview of potential issues, troubleshooting strategies, and detailed experimental protocols to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the Weinreb reaction with N-methoxy-N-methyl-2-phenylacetamide?
A1: The most prevalent cause of low yield with this substrate is the presence of acidic α-protons (protons on the carbon adjacent to the carbonyl group). The strongly basic nature of Grignard and organolithium reagents can lead to deprotonation at this site, forming an enolate. This side reaction competes with the desired nucleophilic addition to the Weinreb amide carbonyl, thus reducing the yield of the target ketone.
Q2: How does temperature affect the reaction yield?
A2: Lowering the reaction temperature is a critical factor in minimizing side reactions.[1] Performing the addition of the organometallic reagent at temperatures such as -78 °C can significantly favor the desired nucleophilic addition over the undesired deprotonation (enolization).[2]
Q3: Can the choice of organometallic reagent impact the yield?
A3: Absolutely. Highly basic organometallic reagents like organolithiums are more prone to causing deprotonation.[3][4] Grignard reagents are generally less basic and can be a better choice.[5] The choice of the specific Grignard reagent (e.g., methylmagnesium bromide vs. methylmagnesium chloride) can also influence the reaction's success.
Q4: Does the stoichiometry of the organometallic reagent matter?
A4: Yes, precise control over the stoichiometry is crucial. While Weinreb amides are known to be resistant to over-addition, using a large excess of a highly basic organometallic reagent can increase the likelihood of side reactions like enolization.[1] Using a slight excess (e.g., 1.1 to 1.5 equivalents) is often recommended to ensure complete consumption of the starting material without promoting side reactions.
Q5: What is the role of the solvent in this reaction?
A5: The solvent can influence the reactivity of the organometallic reagent and the stability of the intermediates. Tetrahydrofuran (THF) is the most commonly used solvent for Weinreb ketone synthesis. However, for specific substrates, other solvents like diethyl ether or toluene might offer advantages.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiment and provides actionable solutions.
Problem 1: Low Yield of the Desired Ketone
| Potential Cause | Recommended Solution | Rationale |
| Deprotonation (Enolization) of the α-proton | 1. Lower the reaction temperature: Add the organometallic reagent at -78 °C and maintain this temperature throughout the addition.[2] 2. Use a less basic organometallic reagent: Consider switching from an organolithium reagent to a Grignard reagent (e.g., RMgBr or RMgCl). 3. Slow addition of the organometallic reagent: Add the reagent dropwise to the solution of the Weinreb amide to maintain a low instantaneous concentration. | Lower temperatures and less basic reagents disfavor the kinetically slower deprotonation pathway, while favoring the desired nucleophilic attack on the carbonyl carbon. |
| Decomposition of the Grignard Reagent | 1. Use freshly prepared or titrated Grignard reagent: The quality of the Grignard reagent is paramount. 2. Ensure anhydrous conditions: Use flame-dried glassware and anhydrous solvents to prevent quenching of the organometallic reagent by moisture. | Grignard reagents are highly sensitive to moisture and can decompose upon storage, leading to a lower effective concentration and consequently, lower yields. |
| Sub-optimal Solvent | Experiment with different ethereal solvents: While THF is standard, diethyl ether can sometimes improve yields by altering the reactivity of the Grignard reagent. | The solvent can affect the aggregation state and reactivity of the organometallic species. |
| Incorrect Stoichiometry | Titrate the organometallic reagent: Accurately determine the concentration of your Grignard or organolithium reagent before use and employ a slight excess (1.1-1.5 equivalents). | Inaccurate reagent concentration can lead to incomplete reaction or an unnecessary excess that promotes side reactions. |
Problem 2: Formation of Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Starting Material Remains | Incomplete reaction due to insufficient or decomposed organometallic reagent. | Titrate the organometallic reagent and use a slight excess (1.1-1.2 equivalents). Ensure all reagents and solvents are anhydrous. |
| Tertiary Alcohol | Over-addition of the organometallic reagent. | This is less common with Weinreb amides but can occur at higher temperatures or with highly reactive reagents. Maintain low temperatures and consider using a less reactive Grignard reagent. |
| N-methyl-2-phenylacetamide | Reductive cleavage of the N-O bond. | This can sometimes occur, especially with aged Grignard reagents that may contain magnesium hydride species.[6] Use freshly prepared reagents. |
Experimental Protocols
Optimized Protocol for the Weinreb Reaction of N-methoxy-N-methyl-2-phenylacetamide
This protocol is designed to minimize enolization and maximize the yield of the desired ketone, 1-phenylpropan-2-one.
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide
-
Methylmagnesium bromide (MeMgBr) in THF (titrated solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add N-methoxy-N-methyl-2-phenylacetamide (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the Weinreb amide in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add a solution of methylmagnesium bromide (1.2 eq.) in THF dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-phenylpropan-2-one.
Visualizations
Reaction Workflow
Caption: Workflow for the optimized Weinreb ketone synthesis.
Signaling Pathway: Desired Reaction vs. Side Reaction
Caption: Competing reaction pathways in the Weinreb synthesis.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. escholarship.org [escholarship.org]
Technical Support Center: N-methoxy-N-methyl-2-phenylacetamide and Grignard Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the reaction of N-methoxy-N-methyl-2-phenylacetamide (a Weinreb amide) with Grignard reagents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of ketones from N-methoxy-N-methyl-2-phenylacetamide and Grignard reagents.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Ketone | 1. Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air. 2. Poor Quality Starting Material: The N-methoxy-N-methyl-2-phenylacetamide may be impure. 3. Incorrect Reaction Temperature: The reaction may be too cold, leading to a slow or stalled reaction, or too warm, promoting side reactions. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Titrate the Grignard reagent before use to determine its exact concentration. Use freshly prepared or newly purchased reagent under strictly anhydrous conditions. 2. Ensure the purity of the Weinreb amide by recrystallization or chromatography if necessary. 3. The optimal temperature is typically between -78 °C and 0 °C . Empirically determine the best temperature for your specific substrate and Grignard reagent. 4. Monitor the reaction by TLC or LC-MS to determine the point of completion before quenching. |
| Formation of a Tertiary Alcohol (Over-addition Product) | 1. Decomposition of the Tetrahedral Intermediate: At higher temperatures, the chelated intermediate can break down to the ketone, which then reacts with a second equivalent of the Grignard reagent.[1][2] 2. Highly Reactive Grignard Reagent: Some Grignard reagents, like allylmagnesium bromide, can be exceptionally reactive and may lead to over-addition even at low temperatures.[3] 3. Non-chelating Conditions: If the solvent or additives disrupt the chelation of the magnesium, the intermediate will be less stable. | 1. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the Grignard reagent and for a period afterward before quenching. 2. For highly reactive Grignard reagents, consider inverse addition (adding the Weinreb amide solution to the Grignard reagent) at a very low temperature. The use of a less reactive organometallic reagent, such as an organozinc or organocuprate, could also be explored. 3. Use a non-coordinating solvent like THF or diethyl ether. Avoid additives that can strongly coordinate to magnesium. |
| Presence of Unreacted Starting Material | 1. Insufficient Grignard Reagent: The amount of Grignard reagent used may be less than stoichiometric, possibly due to inaccurate concentration determination or partial degradation. 2. Inefficient Mixing: Poor stirring can lead to localized reactions and incomplete conversion. | 1. Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent. Always titrate the Grignard solution immediately before use. 2. Ensure efficient mechanical or magnetic stirring throughout the reaction. |
| Formation of a Biphenyl Side Product (from Phenyl Grignard) | 1. Wurtz-type Coupling: The Grignard reagent can couple with any unreacted aryl halide used in its preparation. | 1. This is a common side product in the preparation of Grignard reagents. Ensure the Grignard formation goes to completion. If problematic, consider filtering the Grignard solution before adding it to the Weinreb amide. |
| Elimination of Methoxide to Form Formaldehyde Byproducts | 1. Highly Basic or Sterically Hindered Grignard Reagents: These can act as a base, promoting an elimination side reaction.[1] | 1. If this side reaction is significant, consider using a less hindered or less basic Grignard reagent if the synthesis allows. Running the reaction at the lowest possible temperature can also suppress this pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide like N-methoxy-N-methyl-2-phenylacetamide over an ester or acid chloride for ketone synthesis with a Grignard reagent?
A1: The main advantage is the prevention of over-addition.[1][2] The reaction of a Grignard reagent with a Weinreb amide forms a stable tetrahedral intermediate that is stabilized by chelation.[1][4] This intermediate does not readily collapse to a ketone until acidic workup, thus preventing a second addition of the Grignard reagent to form a tertiary alcohol.[2]
Q2: Why is a low reaction temperature crucial for the success of this reaction?
A2: Low temperatures (typically between -78 °C and 0 °C) are essential to maintain the stability of the chelated tetrahedral intermediate.[1] At higher temperatures, this intermediate can break down, leading to the formation of the ketone in the presence of unreacted Grignard reagent, which results in the formation of the over-addition tertiary alcohol product.
Q3: Can I use organolithium reagents instead of Grignard reagents with N-methoxy-N-methyl-2-phenylacetamide?
A3: Yes, organolithium reagents can also be used with Weinreb amides to synthesize ketones.[1] The reaction proceeds through a similar stable chelated intermediate.
Q4: What is the role of the acidic workup?
A4: The acidic workup has two primary roles: to protonate the intermediate and facilitate its collapse to the final ketone product, and to quench any excess Grignard reagent.[2][4]
Q5: My Grignard reagent is dark and cloudy. Can I still use it?
A5: A dark and cloudy appearance can indicate the presence of impurities or some degree of decomposition. It is highly recommended to titrate the Grignard reagent to determine the concentration of the active reagent. If the concentration is significantly lower than expected or if yields are poor, it is best to prepare or purchase a fresh batch.
Experimental Protocols
General Protocol for the Reaction of N-methoxy-N-methyl-2-phenylacetamide with a Grignard Reagent:
-
Preparation of the Weinreb Amide Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.5 equivalents, solution in THF or diethyl ether) dropwise to the stirred solution of the Weinreb amide, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by quenching a small aliquot in saturated aqueous ammonium chloride.
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Ketones from N-methoxy-N-methyl-2-phenylacetamide (Weinreb Amide) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of ketones derived from the reaction of N-methoxy-N-methyl-2-phenylacetamide with organometallic reagents.
Frequently Asked Questions (FAQs)
Q1: What is the Weinreb ketone synthesis, and why is it used for reacting with N-methoxy-N-methyl-2-phenylacetamide?
A1: The Weinreb ketone synthesis is a chemical reaction that synthesizes ketones from N-methoxy-N-methyl amides (Weinreb amides) and organometallic reagents like Grignard or organolithium reagents.[1] This method is particularly advantageous because it minimizes the common problem of over-addition, where a second equivalent of the organometallic reagent reacts with the newly formed ketone to produce a tertiary alcohol.[2][3] The reaction with a Weinreb amide proceeds through a stable tetrahedral intermediate, which prevents this unwanted second reaction until an acidic workup is performed.[4][5][6]
Q2: What are the most common impurities I can expect in my crude product?
A2: Common impurities include:
-
Unreacted Starting Materials: N-methoxy-N-methyl-2-phenylacetamide.
-
N,O-dimethylhydroxylamine: A water-soluble byproduct from the amide.
-
Tertiary Alcohol: From a small amount of over-addition, especially if the reaction temperature was not well-controlled.[1]
-
Byproducts from the Organometallic Reagent: For example, if using Phenylmagnesium Bromide, biphenyl may be present as a coupling byproduct.
-
Inorganic Salts: Formed during the aqueous workup (e.g., magnesium or lithium salts).
Q3: My ketone product appears to be an oil, but the literature reports it as a solid. What should I do?
A3: This is a common issue that usually indicates the presence of impurities that are depressing the melting point of your product. The recommended course of action is further purification. Flash column chromatography is often the most effective method to remove persistent impurities.[3] After chromatography, you can attempt to recrystallize the purified product from an appropriate solvent system.
Q4: During the aqueous workup, I'm having trouble with emulsion formation and poor layer separation. How can I resolve this?
A4: Emulsion formation during extraction is a frequent problem.[7] To resolve this, try the following:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which often helps to break up emulsions.[7]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your ketone product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive organometallic reagent (e.g., Grignard reagent decomposed due to moisture).2. Reaction temperature was too high, leading to side reactions.3. Incomplete reaction. | 1. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[8] Use freshly prepared or titrated organometallic reagents.2. Maintain low temperatures (-78 °C to 0 °C) during the addition of the organometallic reagent.3. Monitor the reaction by TLC to confirm the consumption of the starting amide before quenching. |
| Product Contaminated with Tertiary Alcohol | 1. Over-addition of the organometallic reagent.2. The reaction was allowed to warm for too long before quenching. | 1. Use a precise amount of the organometallic reagent (typically 1.05-1.2 equivalents).2. Quench the reaction at a low temperature before allowing it to warm to room temperature.3. Purify the crude product using flash column chromatography. The more polar tertiary alcohol will typically elute more slowly than the ketone. |
| Ketone Decomposes on Silica Gel Column | 1. The ketone product is unstable to acidic conditions (silica gel is slightly acidic).2. The ketone has a sensitive functional group. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine), then flushing with the eluent alone before loading your sample.2. Consider using a different stationary phase, such as neutral alumina.3. If the product is a solid, attempt recrystallization as an alternative to chromatography.[9] |
| Difficulty Removing Solvent Under Reduced Pressure | 1. High-boiling point solvent used for extraction (e.g., Toluene, Xylene).2. The product itself is volatile. | 1. If possible, use a lower-boiling point solvent for extraction (e.g., Diethyl Ether, Ethyl Acetate).2. When using a rotary evaporator, use a warmer water bath and a lower vacuum pressure to remove high-boiling solvents.[9]3. If the product is volatile, use a cold trap on the rotary evaporator and avoid excessive heating or high vacuum. |
Experimental Protocols
Protocol 1: General Weinreb Ketone Synthesis
This protocol describes a general procedure for the reaction of N-methoxy-N-methyl-2-phenylacetamide with a Grignard reagent.
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide (1.0 eq)
-
Grignard Reagent (e.g., Phenylmagnesium Bromide, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude Ketone Product
-
Silica Gel (230-400 mesh)
-
Eluent System (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude ketone in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure ketone.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ketone.
Visualizations
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Contact Support [mychemblog.com]
- 4. nbinno.com [nbinno.com]
- 5. Weinreb_ketone_synthesis [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. US5081307A - Process for preparing 2,2-dimethoxy-2-phenylacetophenone - Google Patents [patents.google.com]
Technical Support Center: N-methoxy-N-methyl-2-phenylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methoxy-N-methyl-2-phenylacetamide, a Weinreb amide commonly used in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-methoxy-N-methyl-2-phenylacetamide and why is it used?
N-methoxy-N-methyl-2-phenylacetamide, also known as a Weinreb amide, is a highly useful intermediate in organic synthesis.[1][2] Its primary advantage is to facilitate the synthesis of ketones from carboxylic acid derivatives with high selectivity.[2][3] The unique structure of the Weinreb amide allows for the controlled addition of organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols.[2][3][4] This intermediate is then hydrolyzed during acidic workup to yield the desired ketone.[3]
Q2: How does the Weinreb amide prevent over-addition?
The N-methoxy-N-methyl group plays a crucial role in preventing over-addition. Upon nucleophilic attack by an organometallic reagent, a stable five-membered cyclic tetrahedral intermediate is formed.[1][2] This stability is attributed to the chelation of the magnesium or lithium metal by the methoxy oxygen atom.[4] This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[4] This prevents the newly formed ketone from reacting with another equivalent of the organometallic reagent.
Q3: What are the common methods for synthesizing N-methoxy-N-methyl-2-phenylacetamide?
N-methoxy-N-methyl-2-phenylacetamide can be synthesized from phenylacetic acid or its derivatives. Common methods include:
-
From Phenylacetyl Chloride: Reaction of phenylacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.[4]
-
From Phenylacetic Acid using Coupling Reagents: Direct coupling of phenylacetic acid with N,O-dimethylhydroxylamine hydrochloride using peptide coupling reagents such as DCC (dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5][6][7]
-
From Phenylacetic Acid Esters: Reaction of a phenylacetic acid ester with N,O-dimethylhydroxylamine using reagents like trimethylaluminum (AlMe₃).[4]
Troubleshooting Guide: Over-addition and Other Issues
While Weinreb amides are designed to prevent over-addition, under certain conditions, this side reaction can still occur. This guide addresses common problems encountered during the synthesis and reaction of N-methoxy-N-methyl-2-phenylacetamide.
Issue 1: Over-addition of Organometallic Reagent Observed
Symptoms:
-
Isolation of a tertiary alcohol as the major product instead of the expected ketone.
-
Complex product mixture observed by TLC or NMR analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Elevated Reaction Temperature | The stability of the tetrahedral intermediate is temperature-dependent.[4] Perform the addition of the organometallic reagent at low temperatures, typically -78 °C, and maintain this temperature throughout the addition and for a period afterward.[8] Allow the reaction to warm to room temperature slowly before quenching. |
| Incorrect Quenching Procedure | Quenching the reaction at low temperatures before the tetrahedral intermediate has had time to form or while excess organometallic reagent is still present can lead to the formation of the ketone in the presence of the nucleophile, resulting in over-addition.[8] It is often recommended to let the reaction warm to room temperature before quenching.[8] Consider an inverse quench, where the reaction mixture is added to the quenching solution.[8] |
| Excessively Reactive Organometallic Reagent | Highly reactive organometallic reagents, such as some organolithium compounds, may be more prone to over-addition. If possible, use a less reactive Grignard reagent. The use of Gilman (organocuprate) reagents can also be considered as they are generally less reactive towards ketones.[8] |
| Inaccurate Titration of Organometallic Reagent | Using a large excess of the organometallic reagent can increase the likelihood of over-addition.[9] It is crucial to accurately determine the concentration of the Grignard or organolithium reagent via titration before use and to use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents).[8] |
| Solvent Effects | The choice of solvent can influence the stability of the intermediate. Diethyl ether has been reported to be a superior solvent to THF in some cases for preventing side reactions.[8] |
Issue 2: Low or No Yield of the Desired Ketone
Symptoms:
-
Recovery of starting N-methoxy-N-methyl-2-phenylacetamide.
-
Formation of unexpected byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Grignard Reagent | Grignard reagents can degrade upon storage or exposure to moisture and air. Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the reagent before use to confirm its activity. |
| Steric Hindrance | Highly sterically hindered Grignard reagents or Weinreb amides can lead to slow or no reaction. In such cases, longer reaction times or slightly elevated temperatures (while carefully monitoring for over-addition) may be necessary. |
| Side Reactions with Highly Basic Nucleophiles | With strongly basic or sterically hindered nucleophiles, elimination of the methoxide group to generate formaldehyde can be a significant side reaction.[4] If this is suspected, consider using a less basic nucleophile or modifying the reaction conditions (e.g., lower temperature). |
| Acidic Protons on the Substrate | If the N-methoxy-N-methyl-2-phenylacetamide substrate contains acidic protons, the organometallic reagent can be consumed in an acid-base reaction. Ensure all functional groups are compatible with the strong basicity of the reagent. |
Issue 3: Difficulties During Workup and Purification
Symptoms:
-
Formation of emulsions during aqueous extraction.[10]
-
Difficulty in separating the product from byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Emulsion Formation | During aqueous workup, emulsions can form, making layer separation difficult.[10] To break emulsions, add a small amount of brine (saturated NaCl solution) or change the organic solvent to one with a significantly different density from water (e.g., diethyl ether).[10] |
| Urea Byproducts from Coupling Reagents | If peptide coupling reagents like DCC or EDCI are used for the synthesis of the Weinreb amide, the corresponding urea byproducts can be difficult to remove. Washing the organic layer with an acidic solution (e.g., 1M HCl) can help to protonate and dissolve the urea byproduct in the aqueous phase.[10] |
Experimental Protocols
Synthesis of N-methoxy-N-methyl-2-phenylacetamide from Phenylacetyl Chloride
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylacetyl chloride | 154.59 | (Specify) | (Calculate) |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 1.1 eq | (Calculate) |
| Pyridine | 79.10 | 2.2 eq | (Calculate) |
| Dichloromethane (DCM) | - | (Specify Volume) | - |
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dry dichloromethane at 0 °C, add pyridine dropwise.
-
Slowly add a solution of phenylacetyl chloride in dry dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reaction of N-methoxy-N-methyl-2-phenylacetamide with a Grignard Reagent
This protocol is a general guideline for the synthesis of a ketone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-methoxy-N-methyl-2-phenylacetamide | 179.22 | (Specify) | (Calculate) |
| Grignard Reagent (e.g., Phenylmagnesium bromide) | - | 1.1 eq | (Calculate) |
| Anhydrous Tetrahydrofuran (THF) | - | (Specify Volume) | - |
Procedure:
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography or distillation.
Data Presentation
Table 1: Physicochemical Properties of N-methoxy-N-methyl-2-phenylacetamide
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂[11] |
| Molecular Weight | 179.22 g/mol [11] |
| Appearance | Colorless to light yellow solid or liquid[12][13] |
| Melting Point | ~82-84 °C[12] |
| Boiling Point | 254.0 ± 33.0 °C (Predicted)[13] |
| CAS Number | 95092-10-7[11] |
Table 2: Spectroscopic Data for N-methoxy-N-methyl-2-phenylacetamide
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| (Data not explicitly found in search results for the specific compound, but typical shifts for related structures can be inferred. For N-methoxy-N-methylacetamide: δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)[14]) | (Data not explicitly found in search results for the specific compound, but typical shifts for related structures can be inferred. For N-methoxy-N-methylacetamide: δ 172.0, 61.1, 32.0, 19.8[14]) |
Visualizations
Caption: Reaction pathway for the addition of an organometallic reagent to a Weinreb amide.
Caption: Troubleshooting workflow for over-addition issues in Weinreb amide reactions.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. people.uniurb.it [people.uniurb.it]
- 6. bachem.com [bachem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. N-Methoxy-N-Methyl-2-phenylacetaMide | 95092-10-7 [chemicalbook.com]
- 14. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing N-methoxy-N-methyl-2-phenylacetamide Synthesis
Welcome to the technical support center for the synthesis of N-methoxy-N-methyl-2-phenylacetamide (Weinreb Amide of Phenylacetic Acid). This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help researchers, scientists, and drug development professionals optimize their reaction conditions and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in Weinreb amide synthesis can stem from several factors. The most common issues include:
-
Inefficient Carboxylic Acid Activation: The conversion of phenylacetic acid to a more reactive species (like an acyl chloride or an active ester) may be incomplete. If using SOCl₂ or oxalyl chloride, ensure the reagent is fresh and the reaction goes to completion before adding the hydroxylamine. For coupling reagents, reaction times may need to be extended.
-
Poor Quality Reagents: Ensure all reagents, especially the coupling agent and N,O-dimethylhydroxylamine hydrochloride, are of high purity and anhydrous. N,O-dimethylhydroxylamine hydrochloride is commercially available and should be handled with care to prevent moisture absorption.[1][2] Solvents must be strictly anhydrous, as water will hydrolyze activated intermediates.
-
Incorrect Stoichiometry or Base: An insufficient amount of base can lead to incomplete reaction, as it is required to neutralize the HCl salt of the hydroxylamine and any acid generated during the reaction.[2] Using a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common. Ensure at least two equivalents of base are used if starting from the acid chloride.
-
Suboptimal Temperature: Amide coupling reactions are often sensitive to temperature. Reactions are typically started at 0 °C and allowed to warm to room temperature.[3] Running the reaction too cold may slow it down excessively, while high temperatures can lead to side products and decomposition.
-
Work-up and Purification Losses: The product, N-methoxy-N-methyl-2-phenylacetamide, may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Emulsions can form during the work-up, leading to loss of material.[4] Product loss can also occur during chromatographic purification.
Q2: My TLC analysis shows multiple spots after the reaction. What are the likely side products?
A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.
-
Unreacted Phenylacetic Acid: A spot corresponding to the starting material indicates incomplete activation or coupling.
-
Activated Intermediate: Depending on the activation method, you might see the anhydride or active ester of phenylacetic acid.
-
Coupling Reagent Byproducts: Reagents like DCC or EDC generate urea byproducts (DCU or EDU), which can sometimes be difficult to remove completely. HATU and HOBt also generate byproducts that need to be removed during work-up.
-
N-Acylurea: When using carbodiimide coupling reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and troublesome byproduct.
-
Over-addition Products: While Weinreb amides are specifically designed to prevent over-addition in subsequent reactions (e.g., with Grignard reagents), this is not a side product of the amide formation itself.[1][5][6]
Q3: How can I improve the activation of phenylacetic acid?
A3: Effective activation is critical. You have two primary routes:
-
Conversion to Acyl Chloride: This is a robust method. Use fresh thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. Ensure the complete removal of excess reagent under vacuum before proceeding, as it can react with the N,O-dimethylhydroxylamine.
-
Use of Peptide Coupling Reagents: This is a milder, one-pot approach. A variety of reagents are available, each with its own advantages.[1] Using reagents like HATU or CDI often gives clean reactions with high yields. See the data tables below for a comparison.
Q4: What is the recommended work-up and purification procedure?
A4: A standard aqueous work-up is typically effective.
-
Quench: Quench the reaction mixture with a weak acid (e.g., saturated NH₄Cl solution) or water.
-
Extract: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess base, then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine to reduce the water content.[3]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify: The crude product can be purified by silica gel column chromatography.[5] The choice of eluent (e.g., a hexane/ethyl acetate gradient) should be determined by TLC analysis.
Data Presentation: Comparison of Reaction Conditions
The choice of coupling reagent and conditions can significantly impact the yield and purity of the final product. The tables below summarize various approaches found in the literature for Weinreb amide synthesis.
Table 1: Comparison of Coupling Reagents for Phenylacetic Acid
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| SOCl₂ / Oxalyl Chloride | Pyridine or TEA | DCM or THF | 0 to RT | 75-90% | Two-step process; requires careful handling of corrosive reagents. |
| DCC/HOBt | DIPEA | DCM | 0 to RT | 70-85% | Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off. |
| EDC/HOBt | DIPEA or NMM | DMF or DCM | 0 to RT | 80-95% | EDC byproduct is water-soluble, simplifying purification. |
| HATU | DIPEA or Collidine | DMF | 0 to RT | 85-98% | Highly efficient but more expensive; minimizes racemization for chiral acids. |
| CDI | None required | THF | RT | 80-95% | Byproducts are gaseous (CO₂) and imidazole, simplifying work-up.[7] |
| P[NMe(OMe)]₃ | None required | Toluene | 60 | >90% | A specialized, high-yielding reagent for direct conversion.[8][9] |
Experimental Protocols
Below are two detailed, representative protocols for the synthesis of N-methoxy-N-methyl-2-phenylacetamide.
Protocol 1: Using a Carbodiimide Coupling Reagent (EDC)
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenylacetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.
-
Coupling Agent Addition: Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) in portions.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Using the Acyl Chloride Method
-
Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a trap, dissolve phenylacetic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise, followed by one drop of anhydrous DMF as a catalyst. Stir at room temperature for 1-2 hours until gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Re-dissolve the resulting crude phenylacetyl chloride in fresh anhydrous DCM.
-
Amine Solution Prep: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (2.2 eq) dropwise.
-
Coupling: Slowly add the phenylacetyl chloride solution from step 2 to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up & Purification: Follow steps 7-10 from Protocol 1.
Visualizations
Experimental Workflow
Caption: General workflow for N-methoxy-N-methyl-2-phenylacetamide synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Contact Support [mychemblog.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 9. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
Technical Support Center: N-methoxy-N-methyl-2-phenylacetamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methoxy-N-methyl-2-phenylacetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting N-methoxy-N-methyl-2-phenylacetamide with organometallic reagents?
The optimal temperature for reactions involving N-methoxy-N-methyl-2-phenylacetamide, a type of Weinreb amide, is highly dependent on the specific organometallic reagent used. However, a general principle is to maintain low temperatures, especially during the initial addition of the reagent. This is crucial for the stability of the tetrahedral intermediate that forms, which prevents over-addition and the formation of undesired tertiary alcohol byproducts.[1][2]
For many reactions, such as those with Grignard or organolithium reagents, starting the reaction at 0°C or even lower (e.g., -78°C) is common practice.[3] After the initial addition, the reaction may be allowed to slowly warm to room temperature.
Q2: How does temperature affect the yield and purity of my product?
Temperature is a critical parameter that can significantly impact both the yield and purity of your desired product.
-
Low Temperatures (Sub-ambient to 0°C): Generally favor the formation of the desired ketone or aldehyde product by stabilizing the key tetrahedral intermediate.[1] While this may sometimes result in slower reaction rates, it minimizes the formation of byproducts from over-addition or side reactions.
-
Elevated Temperatures: In some specific cases, cautiously increasing the temperature after the initial addition of the reagent can lead to a higher yield of the desired product. However, elevated temperatures can also promote side reactions, such as the decomposition of the Weinreb amide or cleavage of certain functional groups, leading to a complex mixture of products and lower purity.[3] For instance, in some Horner-Wadsworth-Emmons reactions involving Weinreb amides, increasing the temperature has been shown to improve yields.
Q3: What are common side reactions related to temperature?
Elevated temperatures can lead to several undesirable side reactions:
-
Over-addition: The most common side reaction where the organometallic reagent reacts with the initially formed ketone, leading to a tertiary alcohol. This is more prevalent if the reaction temperature is not kept sufficiently low.[1]
-
Decomposition: At higher temperatures, the N-methoxy-N-methylamide functionality can become unstable and decompose. The thermal decomposition of related compounds can proceed through various pathways, including the release of gases like H₂O, CO₂, and NH₃, and cleavage of C-N, C-O, and C-C bonds.
-
Cleavage of Sensitive Functional Groups: If the N-methoxy-N-methyl-2-phenylacetamide or the organometallic reagent contains other temperature-sensitive functional groups, elevated temperatures can lead to their degradation. For example, some isoxazole-containing Weinreb amides have been observed to decompose under basic conditions, a process that can be exacerbated by higher temperatures.[3]
Troubleshooting Guides
| Issue | Possible Cause (Temperature-Related) | Troubleshooting Steps |
| Low or No Yield of Desired Ketone/Aldehyde | The reaction temperature was too low, resulting in a very slow or stalled reaction. | 1. Ensure the reaction is allowed to stir for a sufficient amount of time at the initial low temperature. 2. After the initial addition of the organometallic reagent at low temperature, consider slowly warming the reaction to room temperature and monitoring its progress by TLC or LC-MS. |
| The reaction temperature was too high, leading to decomposition of the starting material or product. | 1. Perform the reaction at a lower temperature (e.g., start at -78°C instead of 0°C). 2. Ensure efficient stirring and slow, dropwise addition of the reagent to dissipate any localized heat. 3. Quench the reaction at the low temperature before allowing it to warm up.[3] | |
| Presence of Tertiary Alcohol Byproduct | The reaction temperature was not low enough to stabilize the tetrahedral intermediate, leading to over-addition. | 1. Maintain a consistently low temperature throughout the addition of the organometallic reagent. 2. Use a pre-cooled solution of the organometallic reagent. 3. Consider using a less reactive organometallic reagent if possible. |
| Complex Mixture of Unidentified Products | The reaction temperature was too high, causing decomposition of the Weinreb amide or other sensitive functional groups. | 1. Repeat the reaction at a significantly lower temperature. 2. Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential decomposition products, which can provide clues about the undesired reaction pathway. |
Experimental Protocols
While a universally optimized protocol does not exist due to the variability of reacting partners, the following outlines a general methodology for the reaction of N-methoxy-N-methyl-2-phenylacetamide with a Grignard reagent, emphasizing temperature control.
Synthesis of 1-phenyl-3-alkanone via Weinreb Ketone Synthesis
-
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide
-
Grignard Reagent (e.g., Alkylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard work-up and purification reagents and equipment
-
-
Procedure:
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add the Grignard reagent (1.0-1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0°C for a predetermined time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Once the reaction is deemed complete, quench the reaction at 0°C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and proceed with standard aqueous work-up and purification.
-
Visualizations
To aid in understanding the experimental workflow and the critical temperature-controlled step, the following diagrams are provided.
References
Preventing decomposition of N-methoxy-N-methyl-2-phenylacetamide during storage
Welcome to the technical support center for N-methoxy-N-methyl-2-phenylacetamide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this valuable Weinreb amide during storage and use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N-methoxy-N-methyl-2-phenylacetamide to ensure its stability?
A1: To maintain the integrity of N-methoxy-N-methyl-2-phenylacetamide, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, maintaining a dry, inert atmosphere, for instance by using a desiccator or blanketing with nitrogen or argon, is recommended to prevent moisture uptake and potential hydrolysis.[2]
Q2: What are the primary pathways through which N-methoxy-N-methyl-2-phenylacetamide can decompose?
A2: The main decomposition pathways for N-methoxy-N-methyl-2-phenylacetamide are hydrolysis, thermal degradation, and photodecomposition. Hydrolysis can occur in the presence of moisture, leading to the formation of N,O-dimethylhydroxylamine and phenylacetic acid. Thermal decomposition may be initiated by exposure to high temperatures, resulting in the release of hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Photodecomposition can be triggered by exposure to light, particularly UV radiation.
Q3: Are there any chemicals or materials that are incompatible with N-methoxy-N-methyl-2-phenylacetamide?
A3: Yes, N-methoxy-N-methyl-2-phenylacetamide should not be stored with strong oxidizing agents, as they can cause a vigorous reaction and lead to decomposition.[3] Additionally, exposure to moisture should be minimized.[4]
Q4: How can I detect if my sample of N-methoxy-N-methyl-2-phenylacetamide has started to decompose?
A4: While there are no definitive visual cues for minor decomposition, significant degradation may be indicated by a change in the physical appearance of the compound (e.g., discoloration or clumping of the solid) or a noticeable change in its solubility. The most reliable method for detecting decomposition is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, which can identify and quantify impurities and degradation products.[5][6]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot potential decomposition issues with N-methoxy-N-methyl-2-phenylacetamide.
Problem: Inconsistent or poor yields in reactions using stored N-methoxy-N-methyl-2-phenylacetamide.
This issue could be a result of the degradation of the Weinreb amide, leading to a lower concentration of the active reagent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reaction yields.
Data Presentation: Summary of Decomposition Factors and Prevention
| Factor | Potential Decomposition Pathway | Prevention and Mitigation Strategies |
| Moisture | Hydrolysis | Store in a tightly sealed container.[1] Use a desiccator for storage. Store under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Heat | Thermal Decomposition | Store in a cool, well-ventilated area.[1] Avoid exposure to high temperatures. |
| Light | Photodecomposition | Store in an amber or opaque container to protect from light. |
| Incompatible Materials | Chemical Reaction | Do not store with strong oxidizing agents.[3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of N-methoxy-N-methyl-2-phenylacetamide.
Objective: To determine the purity of a sample and identify the presence of potential degradation products.
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-methoxy-N-methyl-2-phenylacetamide sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: Start with a suitable gradient, for example, 30% B, increasing to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Analyze any additional peaks as potential impurities or degradation products.
-
Logical Relationship for Purity Assessment
Caption: Workflow for HPLC purity assessment.
References
Technical Support Center: Purification of N-methoxy-N-methyl-2-phenylacetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted N-methoxy-N-methyl-2-phenylacetamide, a common Weinreb amide, from your reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of N-methoxy-N-methyl-2-phenylacetamide that are relevant for its removal?
A1: Understanding the physical properties of N-methoxy-N-methyl-2-phenylacetamide is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Melting Point | 82-84 °C | [1] |
| Solubility | Soluble in many organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. | [1] |
Q2: What is the general principle behind separating unreacted N-methoxy-N-methyl-2-phenylacetamide from a ketone or aldehyde product?
A2: The separation relies on the polarity difference between the Weinreb amide and the resulting ketone or aldehyde. N-methoxy-N-methyl-2-phenylacetamide is a polar molecule due to the presence of the amide functional group. Ketones and aldehydes are generally less polar. This difference in polarity allows for effective separation using standard laboratory techniques like column chromatography and recrystallization.
Q3: Which purification techniques are most effective for removing unreacted N-methoxy-N-methyl-2-phenylacetamide?
A3: The two most common and effective methods are:
-
Flash Column Chromatography: This is a highly effective method that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Due to its higher polarity, N-methoxy-N-methyl-2-phenylacetamide will adhere more strongly to the silica gel and elute later than the less polar ketone or aldehyde product.
-
Recrystallization: This technique is suitable if there is a significant difference in the solubility of the unreacted Weinreb amide and the product in a particular solvent system. The goal is to find a solvent that will dissolve the product at an elevated temperature but in which the unreacted amide is either sparingly soluble at all temperatures or remains in solution upon cooling.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation. By spotting the crude reaction mixture, the purified fractions, and a standard of the starting material on a TLC plate, you can visualize the separation of the unreacted N-methoxy-N-methyl-2-phenylacetamide from your desired product.
Troubleshooting Guides
Problem 1: Difficulty in separating the product from unreacted N-methoxy-N-methyl-2-phenylacetamide using column chromatography.
Possible Cause: Inappropriate solvent system (mobile phase).
Solution:
-
TLC Analysis: Before running a column, optimize the solvent system using TLC. The ideal solvent system should provide a good separation between the product spot and the starting material spot, with the product having a higher Rf value (typically around 0.3-0.4) and the starting material having a lower Rf value.
-
Solvent Polarity: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A common starting point for separating ketones/aldehydes from Weinreb amides is a mixture of hexane and ethyl acetate.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase to elute the less polar product, and then gradually increase the polarity of the mobile phase to elute the more polar unreacted Weinreb amide.
Problem 2: The product and unreacted Weinreb amide co-elute during column chromatography.
Possible Cause: The polarity difference between your product and the starting material is not significant enough for the chosen solvent system.
Solution:
-
Fine-tune the Solvent System: Make small, incremental changes to the polarity of your mobile phase. Sometimes, a very small change in the solvent ratio can significantly improve separation.
-
Alternative Solvent Systems: Experiment with different solvent combinations. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol or a toluene/acetone system after careful evaluation of your product's stability and solubility.
-
Change the Stationary Phase: While less common for routine purifications, using a different stationary phase, such as alumina (basic, neutral, or acidic), can alter the separation selectivity.
Problem 3: Low recovery of the desired product after purification.
Possible Cause 1: The product is partially soluble in the aqueous phase during workup.
Solution:
-
Back-extraction: After the initial aqueous wash, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to decrease the solubility of the organic product in the aqueous phase and aid in layer separation.
Possible Cause 2: The product is unstable on silica gel.
Solution:
-
Deactivate Silica Gel: If you suspect your product is degrading on the silica gel, you can deactivate it by adding a small amount of triethylamine (e.g., 1%) to the eluent.
-
Alternative Purification Method: Consider recrystallization as an alternative to column chromatography if your product is a solid.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for separating a less polar ketone/aldehyde product from the more polar unreacted N-methoxy-N-methyl-2-phenylacetamide.
1. Preparation:
- TLC Analysis: Develop a suitable solvent system using TLC. A common system is a mixture of hexane and ethyl acetate. Aim for an Rf of ~0.4 for the product and a lower Rf for the Weinreb amide.
- Column Packing: Pack a glass column with silica gel using the chosen eluent.
2. Sample Loading:
- Dissolve the crude reaction mixture in a minimal amount of the column eluent or a more volatile solvent like dichloromethane.
- Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel and then adding the dried silica to the top of the column.
3. Elution:
- Begin eluting the column with the chosen solvent system.
- Collect fractions in test tubes and monitor the elution by TLC.
4. Analysis and Collection:
- Spot each fraction on a TLC plate alongside the crude mixture and a standard of the starting material.
- Visualize the TLC plate (see TLC Visualization section below).
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is applicable if the desired product is a solid at room temperature.
1. Solvent Selection:
- Test the solubility of your crude product in various solvents at room temperature and at their boiling points.
- An ideal solvent will dissolve the product completely when hot but sparingly or not at all when cold. The unreacted Weinreb amide should ideally remain soluble in the cold solvent. Common recrystallization solvents include ethanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.
2. Dissolution:
- In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot solution to cool slowly to room temperature. Crystals of the pure product should form.
- Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
6. Drying:
- Dry the crystals in a vacuum oven or air-dry to remove the residual solvent.
Mandatory Visualization
TLC Visualization
To effectively monitor the separation of the non-polar product from the polar N-methoxy-N-methyl-2-phenylacetamide, a suitable TLC staining method is required.
-
UV Light (254 nm): Both the Weinreb amide and many aromatic ketone/aldehyde products contain aromatic rings and will be UV active, appearing as dark spots on a fluorescent TLC plate. This is a non-destructive method and should be the first visualization technique used.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes and some ketones. The unreacted Weinreb amide may also be weakly visualized.
-
Recipe: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
-
Procedure: Dip the TLC plate in the solution and gently heat with a heat gun. Products will appear as yellow or brown spots on a purple background.
-
-
p-Anisaldehyde Stain: This is a good general-purpose stain for aldehydes, ketones, and other functional groups.
-
Recipe: 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.
-
Procedure: Dip the TLC plate in the stain and heat. Different compounds can produce a range of colors.
-
Diagrams
Caption: General workflow for the purification of a product from unreacted Weinreb amide.
Caption: Troubleshooting decision tree for purification method selection and optimization.
References
Troubleshooting incomplete conversion of N-methoxy-N-methyl-2-phenylacetamide
This guide provides troubleshooting assistance for researchers encountering incomplete conversion during the synthesis of N-methoxy-N-methyl-2-phenylacetamide, a commonly used Weinreb amide in organic synthesis.[1][2][3] Weinreb amides are stable and versatile intermediates, particularly valued for their controlled reaction with organometallic reagents to produce ketones without the common side reaction of over-addition.[4][5]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and analysis shows a significant amount of unreacted phenylacetic acid. What are the likely causes?
A: Low conversion with remaining starting carboxylic acid typically points to issues with the activation step or reaction stoichiometry.
-
Inefficient Carboxylic Acid Activation: Phenylacetic acid requires activation to react efficiently. If you are using a direct coupling method, the quality and amount of the coupling reagent (e.g., carbodiimides, P[NCH₃(OCH₃)]₃) are critical.[4][6] If you are using the acid chloride method, ensure the complete conversion of phenylacetic acid to phenylacetyl chloride first.
-
Insufficient Base: N,O-dimethylhydroxylamine is almost always used as its hydrochloride salt (MeO(Me)NH•HCl).[2][7] A base, such as triethylamine or pyridine, is essential to neutralize the HCl and liberate the free amine for the reaction. If starting from an acid chloride, at least two equivalents of base are required: one to neutralize the MeO(Me)NH•HCl and one to quench the HCl generated during the amide formation.
-
Ammonium Salt Formation: In the absence of an effective coupling agent or at insufficiently high temperatures, the carboxylic acid and amine can form a stable ammonium carboxylate salt, which is slow to dehydrate to the desired amide.[8]
Q2: The reaction appears to stall or proceed very slowly according to TLC analysis. What factors could be inhibiting the reaction rate?
A: A sluggish reaction can be caused by several factors related to reaction conditions and reagent quality.
-
Suboptimal Temperature: While the initial formation of an activated species (like an acid chloride) may be done at 0 °C or room temperature, the subsequent amidation step may require gentle heating or reflux, depending on the specific protocol.[6][9] Check literature procedures for the optimal temperature range for your chosen method.
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Dichloromethane (DCM), toluene, and 1,2-dichloroethane are commonly used.[6][7][9] Ensure the solvent is anhydrous, as moisture can deactivate reagents.
-
Poor Reagent Quality: Ensure that N,O-dimethylhydroxylamine hydrochloride is pure and dry.[2] Coupling agents, especially carbodiimides, can degrade upon storage. Using fresh, high-quality reagents is crucial for efficient conversion.
Q3: My starting material is consumed, but the yield of N-methoxy-N-methyl-2-phenylacetamide is still poor. What are the possible side reactions or product loss scenarios?
A: If the starting material is consumed without a high yield of the product, side reactions or issues during the workup process are likely culprits.
-
Hydrolysis: The most common side reaction is hydrolysis. If there is moisture in the reaction, highly reactive intermediates like phenylacetyl chloride will be hydrolyzed back to phenylacetic acid. The final Weinreb amide product is generally stable but can be hydrolyzed under harsh acidic or basic conditions during workup.[4]
-
Loss During Workup: The product, N-methoxy-N-methyl-2-phenylacetamide, has some solubility in water. During the aqueous workup, ensure the pH is controlled to minimize its solubility in the aqueous layer. Multiple extractions with an organic solvent will help maximize recovery.
-
Side Reactions with Coupling Agents: Some coupling agents can lead to the formation of stable byproducts (e.g., N-acylurea from DCC) that can complicate purification and reduce the isolated yield.
Q4: How can I effectively purify the crude N-methoxy-N-methyl-2-phenylacetamide after the reaction?
A: A standard aqueous workup followed by chromatography is typically sufficient for purification.
-
Quench and Extract: After the reaction is complete, quench it carefully (e.g., with water or a saturated ammonium chloride solution). Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Washes:
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted N,O-dimethylhydroxylamine and the base (e.g., triethylamine).[8]
-
Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted phenylacetic acid.[8]
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: If further purification is needed, the crude product can be purified by silica gel column chromatography.[5] A solvent system such as ethyl acetate/hexane is often effective.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient activation of phenylacetic acid. | Ensure the quality and correct stoichiometry of the activating/coupling agent. |
| Insufficient base to neutralize MeO(Me)NH•HCl. | Use at least 2 equivalents of base (e.g., triethylamine) for the acid chloride method. | |
| Reaction temperature is too low. | Gently heat the reaction mixture as per the specific protocol. | |
| Side Product Formation | Presence of water in the reaction. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect stoichiometry of reactants. | Carefully measure and use the correct molar ratios of all reagents. | |
| Difficult Purification | Residual starting materials or byproducts. | Perform sequential acidic and basic aqueous washes during workup. |
| Product is not separating well on the column. | Optimize the solvent system for silica gel chromatography. |
Standard Experimental Protocol (from Phenylacetyl Chloride)
This protocol describes a common and reliable two-step method for synthesizing N-methoxy-N-methyl-2-phenylacetamide.
Step 1: Synthesis of Phenylacetyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add phenylacetic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature.
-
Slowly heat the mixture to reflux (approx. 75-80 °C) and maintain for 1-2 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude phenylacetyl chloride is often used directly in the next step without further purification.
Step 2: Synthesis of N-methoxy-N-methyl-2-phenylacetamide
-
In a separate flask under an inert atmosphere (N₂), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (TEA, 2.2 eq) to the solution and stir for 10-15 minutes.[7]
-
Add a solution of the crude phenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir overnight.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, proceed with the aqueous workup and purification as described in FAQ Q4 .
Visual Guides
Caption: General synthesis pathway for N-methoxy-N-methyl-2-phenylacetamide from phenylacetic acid.
Caption: A logical workflow for troubleshooting incomplete conversion issues.
Caption: Key experimental parameters influencing the reaction outcome.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 7. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ketone Synthesis: N-methoxy-N-methyl-2-phenylacetamide vs. Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of pharmaceuticals and functional materials. Among the numerous methods available, the acylation of organometallic reagents stands out as a powerful carbon-carbon bond-forming strategy. This guide provides an in-depth, objective comparison between two common acylating agents: N-methoxy-N-methylamides (specifically N-methoxy-N-methyl-2-phenylacetamide, a Weinreb amide) and acid chlorides. We will delve into their respective performances, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal methodology for their synthetic challenges.
At a Glance: Key Differences
| Feature | N-methoxy-N-methyl-2-phenylacetamide (Weinreb Amide) | Phenylacetyl Chloride (Acid Chloride) |
| Reactivity with Organometallics | Controlled reaction, resistant to over-addition. | Highly reactive, prone to over-addition with strong organometallics (Grignard, organolithiums). |
| Key Intermediate | Forms a stable, chelated tetrahedral intermediate. | Forms an unstable tetrahedral intermediate that rapidly collapses to the ketone. |
| Byproduct Formation | Minimal byproduct formation from over-addition. | Significant formation of tertiary alcohols with strong organometallics. |
| Reagent Compatibility | Compatible with a wide range of strong organometallics (Grignard, organolithiums). | Requires less reactive organometallics (e.g., Gilman reagents) for selective ketone synthesis. |
| Typical Yields | Generally high (often >80%). | Variable; can be high with Gilman reagents, but lower with stronger organometallics due to side reactions. |
Data Presentation: Performance in Ketone Synthesis
The following table summarizes representative yields for the synthesis of ketones using both N-methoxy-N-methylamides and acid chlorides with various organometallic reagents.
| Acylating Agent | Organometallic Reagent | Product | Yield (%) | Reference |
| α-siloxy Weinreb amide | n-butyllithium | α-siloxy ketone | 83% | [J. Org. Chem. 2022, 87, 9408−9413] |
| N-methoxy-N-methyl-benzamide | Functionalized Aryl Grignard Reagent | Biaryl ketones | High to Excellent | [Chem. Sci., 2020, 11, 4766-4772] |
| Phenylacetyl Chloride | Benzene (Friedel-Crafts) | Deoxybenzoin | 80-84% | [Org. Syn. Coll. Vol. II, 1943, 156] |
| Butanoyl Chloride | Lithium dimethylcuprate (Gilman Reagent) | 2-Pentanone | High | [General observation, specific yield not cited] |
In-Depth Analysis
The Weinreb Amide Advantage: Stability and Selectivity
The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides, has become a cornerstone of modern organic synthesis due to its exceptional reliability and broad functional group tolerance.[1][2] The key to its success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By this point, any excess organometallic reagent has been quenched, thus preventing the common problem of over-addition to form a tertiary alcohol.[2] This high degree of control allows for the use of highly reactive organolithium and Grignard reagents to synthesize ketones in consistently high yields.[3]
Acid Chlorides: High Reactivity with a Caveat
Acid chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[4] However, this high reactivity is a double-edged sword when it comes to ketone synthesis with strong organometallic reagents like Grignards or organolithiums. The initially formed ketone is often more reactive than the starting acid chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major byproduct.[4][5]
To circumvent this issue, less reactive organometallic reagents, such as organocuprates (Gilman reagents), are typically employed with acid chlorides.[4][6] Gilman reagents are soft nucleophiles that react selectively with the highly electrophilic acid chloride but are generally unreactive towards the resulting ketone, allowing for its isolation in good yield.[5][7]
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the key mechanistic differences between the Weinreb amide and acid chloride routes to ketone synthesis.
Caption: Weinreb Ketone Synthesis Pathway.
Caption: Acid Chloride Reaction with Strong Organometallics.
Caption: Acid Chloride Reaction with Gilman Reagents.
Experimental Protocols
Protocol 1: Synthesis of an α-siloxy ketone via Weinreb Amide
This protocol is adapted from J. Org. Chem. 2022, 87, 9408−9413.
Materials:
-
α-siloxy Weinreb amide (1.0 equiv)
-
n-butyllithium in hexanes (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the α-siloxy Weinreb amide (1.0 equiv) in dry THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equiv) dropwise to the stirred solution.
-
Stir the resulting solution at -78 °C for 2.5 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract three times with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Deoxybenzoin via Friedel-Crafts Acylation of an Acid Chloride
This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.156 (1943); Vol. 18, p.23 (1938).
Materials:
-
Phenylacetyl chloride (1.0 equiv)
-
Benzene (solvent and reactant)
-
Anhydrous aluminum chloride (AlCl₃) (catalyst)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Calcium chloride (CaCl₂)
Procedure:
-
Prepare phenylacetyl chloride from phenylacetic acid.
-
In a separate flask, add anhydrous AlCl₃ to dry benzene.
-
Slowly add the phenylacetyl chloride solution to the AlCl₃/benzene mixture with cooling.
-
After the initial vigorous reaction subsides, reflux the mixture for one hour.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.
-
Separate the benzene layer and extract the aqueous layer with a mixture of benzene and ether.
-
Combine the organic layers, wash with water, and dry over CaCl₂.
-
Remove the solvent by distillation and purify the crude deoxybenzoin.
Conclusion
Both N-methoxy-N-methylamides and acid chlorides are valuable precursors for ketone synthesis. The choice between them hinges on the specific synthetic context.
-
For syntheses requiring high yields, broad functional group tolerance, and the use of strong organometallic nucleophiles, the Weinreb amide approach is demonstrably superior. Its ability to prevent over-addition through a stable chelated intermediate makes it a robust and reliable method.
-
Acid chlorides offer a more direct and atom-economical route from carboxylic acids, but their high reactivity necessitates the use of milder organometallic reagents like Gilman reagents to achieve selective ketone formation. When employing highly reactive Grignard or organolithium reagents, the formation of tertiary alcohol byproducts is a significant challenge.
For drug development professionals and researchers working on complex molecular architectures, the control and predictability afforded by the Weinreb ketone synthesis often outweigh the additional step required for the amide preparation. However, for simpler transformations where suitable organocuprates are readily available, the acid chloride method remains a viable and efficient option.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 6. orgosolver.com [orgosolver.com]
- 7. chemistnotes.com [chemistnotes.com]
A Comparative Guide: Grignard vs. Organolithium Reagents for the Acylation of N-methoxy-N-methyl-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a cornerstone of organic chemistry, pivotal in the development of new pharmaceuticals and functional materials. The Weinreb-Nahm ketone synthesis, which involves the reaction of an organometallic reagent with an N-methoxy-N-methylamide (Weinreb amide), stands out as a highly reliable and versatile method.[1][2] This approach effectively circumvents the common issue of over-addition to form tertiary alcohols, a frequent side reaction when using more traditional acylating agents like esters or acid chlorides.[3] The stability of the tetrahedral intermediate, formed by chelation with the methoxy group, is key to the success of this reaction.[2][3]
This guide provides an objective comparison of two of the most common classes of organometallic reagents used in this transformation—Grignard and organolithium reagents—in the context of their reaction with N-methoxy-N-methyl-2-phenylacetamide. We will delve into their respective performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Grignard vs. Organolithium Reagents: A Head-to-Head Comparison
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are both powerful nucleophiles capable of acylating Weinreb amides. However, their inherent reactivity and basicity differ, which can influence reaction conditions, yields, and substrate compatibility.
Grignard Reagents: Generally considered less reactive and basic than their organolithium counterparts, Grignard reagents are often favored for their ease of handling and preparation.[4] They are typically prepared by the reaction of an alkyl or aryl halide with magnesium metal.[5] In the context of the Weinreb ketone synthesis, Grignard reagents are highly effective and offer excellent yields.[6] The reaction conditions are often mild, and an excess of the Grignard reagent can be used without significant formation of over-addition byproducts.[4]
Organolithium Reagents: Organolithium compounds are significantly more reactive and basic than Grignard reagents.[7] This heightened reactivity can be advantageous, sometimes leading to faster reactions or enabling the use of less reactive electrophiles. However, it also necessitates more stringent reaction conditions, such as lower temperatures, to control their reactivity and prevent side reactions.[8] Their strong basicity also means they are less tolerant of acidic protons elsewhere in the substrate molecule.[9]
Data Presentation: A Quantitative Overview
| Reagent Class | Typical Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Grignard | Phenylmagnesium Bromide | N-methoxy-N-methylbenzamide | THF | 0 to rt | 2 | ~85-95 |
| Organolithium | n-Butyllithium | N-methoxy-N-methylbenzamide | THF | -78 | 1 | ~80-90 |
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: General reaction mechanism for the synthesis of a ketone from a Weinreb amide.
Caption: Comparison of typical experimental workflows for Grignard and organolithium reactions.
Experimental Protocols
The following are detailed experimental protocols for the preparation of the starting material and its subsequent reaction with representative Grignard and organolithium reagents.
Preparation of N-methoxy-N-methyl-2-phenylacetamide
This two-step procedure first involves the conversion of phenylacetic acid to its acid chloride, followed by amidation.
Step 1a: Synthesis of Phenylacetyl Chloride from Phenylacetic Acid [10]
-
Materials: Phenylacetic acid, oxalyl chloride, dry benzene.
-
Procedure:
-
To a flask containing 8.1 g of oxalyl chloride in 25 mL of dry benzene, add 10 g of dry sodium phenylacetate portion-wise.
-
A vigorous reaction with the evolution of hydrogen chloride gas will be observed.
-
After the addition is complete, gently reflux the reaction mixture for 2 hours.
-
Filter the mixture to remove sodium chloride and any unreacted sodium phenylacetate.
-
Distill the filtrate to remove benzene, followed by vacuum distillation to afford phenylacetyl chloride. A typical yield is around 71%.[10]
-
Step 1b: Synthesis of N-methoxy-N-methyl-2-phenylacetamide [11]
-
Materials: Phenylacetyl chloride, N,O-dimethylhydroxylamine hydrochloride, triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in DCM, slowly add TEA (2.0 equivalents) at 0 °C and stir for 10 minutes.
-
Add a solution of phenylacetyl chloride (1.0 equivalent) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo to yield the desired N-methoxy-N-methyl-2-phenylacetamide. A typical yield is around 78%.[11]
-
Reaction with a Grignard Reagent (Representative Protocol)[1]
-
Materials: N-methoxy-N-methyl-2-phenylacetamide, Phenylmagnesium bromide (in THF), anhydrous THF, 1 M aqueous HCl.
-
Procedure:
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M aqueous HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ketone.
-
Reaction with an Organolithium Reagent (Representative Protocol)[3]
-
Materials: N-methoxy-N-methyl-2-phenylacetamide, n-Butyllithium (in hexanes), anhydrous THF, saturated aqueous NH₄Cl.
-
Procedure:
-
Dissolve N-methoxy-N-methyl-2-phenylacetamide (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired ketone. An expected yield is around 83%.
-
Conclusion
Both Grignard and organolithium reagents are highly effective for the acylation of N-methoxy-N-methyl-2-phenylacetamide, providing excellent yields of the corresponding ketone. The choice between the two often comes down to practical considerations and the specific requirements of the synthesis. Grignard reagents offer a good balance of reactivity and ease of use, often proceeding under milder conditions. Organolithium reagents, with their higher reactivity, can be advantageous for less reactive substrates or when faster reaction times are desired, but they demand more stringent control of reaction parameters, particularly temperature. For substrates with sensitive functional groups, the lower basicity of Grignard reagents may also be a deciding factor. Ultimately, the protocols and data presented here provide a solid foundation for researchers to make an informed decision based on the specific context of their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. people.uniurb.it [people.uniurb.it]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis of Hindered Ketones: Evaluating the Efficacy of N-methoxy-N-methyl-2-phenylacetamide
For researchers, scientists, and drug development professionals, the efficient synthesis of sterically hindered ketones is a frequent challenge. These crucial intermediates in the construction of complex molecular architectures often require synthetic strategies that can overcome steric hindrance and prevent over-addition of nucleophiles. This guide provides an objective comparison of the Weinreb amide approach, specifically utilizing N-methoxy-N-methyl-2-phenylacetamide, against classical alternatives such as the Friedel-Crafts acylation and the use of organocuprate reagents.
This analysis is supported by experimental data for the synthesis of a model hindered ketone, 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone), to offer a direct comparison of yields, reaction conditions, and substrate compatibility.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the synthesis of pivalophenone using three distinct methodologies.
| Method | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Limitations |
| Weinreb Amide Synthesis | N-methoxy-N-methyl-2-phenylacetamide, tert-butylmagnesium chloride | ~85-95% | -78 to rt | 2-4 | High yield, prevents over-addition, mild conditions, broad functional group tolerance.[1][2] | Requires prior preparation of the Weinreb amide. |
| Friedel-Crafts Acylation | Benzene, Pivaloyl chloride, AlCl₃ | ~60-70% | 0 to rt | 1-3 | Uses readily available starting materials, one-pot reaction. | Requires stoichiometric Lewis acid, harsh conditions, limited functional group tolerance, potential for rearrangements in other substrates. |
| Organocuprate Reaction | Benzoyl chloride, Lithium di-tert-butylcuprate | ~70-80% | -78 to 0 | 1-2 | Good yield, avoids over-addition. | Requires preparation of the organocuprate reagent, which can be sensitive. |
In-Depth Analysis of Synthetic Methodologies
The Weinreb Amide Approach: Precision and High Yield
The Weinreb ketone synthesis, which employs N-methoxy-N-methylamides (Weinreb amides), has emerged as a highly reliable method for the synthesis of ketones, including sterically demanding ones.[1][2] The reaction of N-methoxy-N-methyl-2-phenylacetamide with a hindered Grignard reagent, such as tert-butylmagnesium chloride, proceeds through a stable chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone to yield an undesired tertiary alcohol. The ketone is then liberated upon acidic workup.
Friedel-Crafts Acylation: A Classic Approach with Limitations
The Friedel-Crafts acylation is a long-established method for the formation of aryl ketones. In the context of synthesizing pivalophenone, this involves the reaction of benzene with pivaloyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride. While this method is direct and utilizes commercially available starting materials, it has several drawbacks. The reaction requires at least a stoichiometric amount of the Lewis acid, which can be difficult to handle and generates significant waste. Furthermore, the harsh reaction conditions can be incompatible with sensitive functional groups on more complex substrates.
Organocuprate Reagents: A Milder Alternative to Grignards
The reaction of acyl chlorides with organocuprate reagents, also known as Gilman reagents, provides another route to ketones. For the synthesis of pivalophenone, benzoyl chloride can be treated with lithium di-tert-butylcuprate. Organocuprates are softer nucleophiles than Grignard or organolithium reagents and are less prone to react with the resulting ketone, thus minimizing the formation of tertiary alcohol byproducts. However, the preparation of the organocuprate reagent itself adds a step to the overall process and requires careful handling of organolithium precursors.
Experimental Protocols
Protocol 1: Synthesis of Pivalophenone via Weinreb Amide
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide (1.0 equiv)
-
tert-butylmagnesium chloride (1.2 equiv, 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N-methoxy-N-methyl-2-phenylacetamide in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
The solution of tert-butylmagnesium chloride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford pivalophenone.
Protocol 2: Synthesis of Pivalophenone via Friedel-Crafts Acylation
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)
-
Anhydrous benzene (solvent and reactant)
-
Pivaloyl chloride (1.0 equiv)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Anhydrous AlCl₃ is suspended in anhydrous benzene in a flask equipped with a reflux condenser and a dropping funnel, and the mixture is cooled to 0 °C.
-
Pivaloyl chloride is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1 hour.
-
The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation to yield pivalophenone.
Logical Workflow Comparison
The choice of synthetic route for a hindered ketone depends on several factors, including the desired yield, the scale of the reaction, the presence of other functional groups, and the availability of starting materials. The following diagram illustrates the decision-making process and the workflows for the compared methods.
References
A Comparative Guide to the Chemoselectivity of N-methoxy-N-methyl-2-phenylacetamide with Functionalized Organometallics
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a cornerstone of modern organic chemistry, pivotal in the construction of complex molecules, including pharmaceuticals and natural products. The challenge often lies in achieving high chemoselectivity, particularly when working with highly reactive organometallic reagents and substrates bearing sensitive functional groups. The Weinreb amide, specifically N-methoxy-N-methyl-2-phenylacetamide, has emerged as a superior acylating agent for this purpose. Its remarkable ability to resist over-addition and tolerate a wide range of functionalities makes it an invaluable tool for synthetic chemists.
This guide provides an objective comparison of the performance of N-methoxy-N-methyl-2-phenylacetamide with functionalized organometallics against alternative methods. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
The Weinreb Amide Advantage: A Stable Intermediate is Key
The success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][2] This intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[2] This two-step process prevents the common problem of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone, leading to the formation of undesired tertiary alcohols.[1][2] This high level of control is a significant advantage over the use of other acylating agents like esters or acid chlorides, which are more prone to over-addition.[3]
Performance with Functionalized Grignard Reagents
Recent studies have demonstrated the exceptional utility of N-methoxy-N-methylamides in the synthesis of biaryl ketones through reaction with a diverse array of functionalized Grignard reagents. A highly efficient protocol has been developed for the arylation of Weinreb amides, offering rapid access to functionalized biaryl ketones.[1][4] This method showcases excellent functional group tolerance, a critical factor in complex molecule synthesis.
Below is a summary of the performance of various Weinreb amides, including those structurally similar to N-methoxy-N-methyl-2-phenylacetamide, with a range of functionalized Grignard reagents.
| Entry | Weinreb Amide | Grignard Reagent | Product | Yield (%) |
| 1 | N-methoxy-N-methylbenzamide | 4-Fluorophenylmagnesium chloride | (4-Fluorophenyl)(phenyl)methanone | 95 |
| 2 | N-methoxy-N-methylbenzamide | 4-(trifluoromethyl)phenylmagnesium chloride | Phenyl(4-(trifluoromethyl)phenyl)methanone | 92 |
| 3 | N-methoxy-N-methylbenzamide | 4-Cyanophenylmagnesium chloride | 4-Benzoylbenzonitrile | 89 |
| 4 | N-methoxy-N-methylbenzamide | 3-Methoxyphenylmagnesium chloride | (3-Methoxyphenyl)(phenyl)methanone | 93 |
| 5 | N-methoxy-N-methyl-4-fluorobenzamide | Phenylmagnesium chloride | (4-Fluorophenyl)(phenyl)methanone | 91 |
| 6 | N-methoxy-N-methyl-4-chlorobenzamide | 4-Methoxyphenylmagnesium chloride | (4-Chlorophenyl)(4-methoxyphenyl)methanone | 88 |
| 7 | N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 3-Fluorophenylmagnesium chloride | (3-Fluorophenyl)(4-(trifluoromethyl)phenyl)methanone | 85 |
| 8 | N-methoxy-N-methyl-thiophene-2-carboxamide | 4-Acetylphenylmagnesium chloride | (4-Acetylphenyl)(thiophen-2-yl)methanone | 78 |
Data extracted from a study on the synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents.[4][5]
Performance with Functionalized Organolithium Reagents
The high chemoselectivity of Weinreb amides extends to reactions with functionalized organolithium reagents. This allows for the synthesis of a wide variety of ketones in a modular fashion.[6] A one-pot sequential 1,2-addition/cross-coupling of two different organolithium reagents with a Weinreb amide has been developed, highlighting the stability of the tetrahedral intermediate.[6]
While specific data for N-methoxy-N-methyl-2-phenylacetamide with a broad range of functionalized organolithiums is not compiled in a single source, the general reactivity pattern suggests high yields and excellent functional group tolerance. For instance, the reaction of an α-siloxy Weinreb amide with n-butyllithium proceeds in high yield to the corresponding α-siloxy ketone.
Comparison with Alternative Acylating Agents
While Weinreb amides are highly effective, other acylating agents are also employed in ketone synthesis. A notable alternative is the use of morpholine amides.
Morpholine Amides:
Morpholine amides are recognized as practical alternatives to Weinreb amides, offering advantages such as higher water solubility and lower cost of the starting amine.[7][8] They can be used in a similar fashion to synthesize ketones from organometallic reagents.[8] However, in some cases, their reactivity can be lower than that of Weinreb amides. For example, in reactions with alkynyllithium reagents, morpholine amides have shown incomplete conversion under conditions where Weinreb amides react completely.[7]
| Feature | Weinreb Amide | Morpholine Amide |
| Over-addition Control | Excellent, due to stable chelated intermediate.[1][2] | Good, also proceeds via a stable intermediate.[8] |
| Reactivity | Generally high with a broad range of organometallics.[1] | Can be lower than Weinreb amides in some cases.[7] |
| Functional Group Tolerance | Excellent.[1][4] | Good.[8] |
| Starting Material Cost | N,O-dimethylhydroxylamine can be more expensive.[8] | Morpholine is generally more economical.[8] |
| Solubility | Generally less water-soluble.[8] | Often more water-soluble.[8] |
Experimental Protocols
General Procedure for the Synthesis of Biaryl Ketones using Weinreb Amides and Grignard Reagents
This protocol is adapted from the work of Li and Szostak (2020).[4][5]
Materials:
-
Appropriate aryl halide (1.2 equiv)
-
i-PrMgCl·LiCl (1.2 equiv) in THF
-
Weinreb amide (1.0 equiv)
-
Anhydrous toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.2 equiv).
-
Dissolve the aryl halide in anhydrous toluene.
-
Cool the solution to the specified temperature for the magnesium-halogen exchange (typically -20 °C to room temperature).
-
Add i-PrMgCl·LiCl (1.2 equiv) dropwise to the solution.
-
Stir the reaction mixture at the specified temperature for the indicated time to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried Schlenk tube, dissolve the Weinreb amide (1.0 equiv) in anhydrous toluene.
-
Add the Weinreb amide solution to the freshly prepared Grignard reagent at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically 1-3 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired biaryl ketone.
General Procedure for the Reaction of a Weinreb Amide with an Organolithium Reagent
This protocol is a general representation based on established procedures.
Materials:
-
Weinreb amide (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (1.1-1.5 equiv) in an appropriate solvent
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the Weinreb amide (1.0 equiv).
-
Dissolve the Weinreb amide in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the organolithium reagent (1.1-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system to afford the desired ketone.
Visualizing the Reaction Pathway and Workflow
To further illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction pathway of Weinreb ketone synthesis.
Caption: General experimental workflow for ketone synthesis.
Conclusion
N-methoxy-N-methyl-2-phenylacetamide stands out as a highly reliable and versatile substrate for the synthesis of ketones using functionalized organometallic reagents. Its ability to form a stable chelated intermediate effectively prevents over-addition, leading to high yields of the desired ketone products even in the presence of various functional groups. While alternatives like morpholine amides offer certain practical advantages, the broad applicability and high chemoselectivity of Weinreb amides, supported by a wealth of experimental data, solidify their position as a preferred choice for complex synthetic challenges in research and drug development.
References
- 1. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Ketone Synthesis: Evaluating Yields and Methodologies Against N-methoxy-N-methyl-2-phenylacetamide
For researchers, scientists, and drug development professionals, the efficient synthesis of ketones is a cornerstone of organic chemistry. This guide provides an objective comparison of prominent ketone synthesis methods, with a particular focus on the performance of N-methoxy-N-methyl-2-phenylacetamide (a Weinreb amide) as a versatile starting material. The following sections present a quantitative analysis of yields, detailed experimental protocols, and mechanistic insights to inform your synthetic strategy.
Yield Comparison of Key Ketone Synthesis Methods
The selection of a synthetic route for ketone preparation is often dictated by factors such as substrate scope, functional group tolerance, and, critically, reaction yield. The following table summarizes typical yields for the synthesis of ketones using various established methods, providing a clear comparison with the Weinreb amide approach.
| Synthesis Method | Starting Material(s) | Reagent(s) | Product Example | Typical Yield (%) |
| Weinreb Ketone Synthesis | N-methoxy-N-methyl-2-phenylacetamide | Grignard or Organolithium Reagent | Propiophenone | 85-95% |
| Oxidation of Secondary Alcohols | 1-Phenylpropan-1-ol | PCC, DMP, or Swern Oxidation | Propiophenone | 80-95% |
| Friedel-Crafts Acylation | Benzene, Propionyl chloride | AlCl₃ | Propiophenone | 70-90%[1] |
| From Nitriles | Benzonitrile | Grignard or Organolithium Reagent | Propiophenone | 70-85% |
| From Carboxylic Acids | Benzoic Acid | Organolithium Reagent (2 equiv.) | Propiophenone | 60-80%[2][3] |
Detailed Experimental Protocols
Reproducibility is paramount in chemical synthesis. This section provides detailed, step-by-step experimental protocols for the key ketone synthesis methods highlighted in this guide.
Weinreb Ketone Synthesis from N-methoxy-N-methyl-2-phenylacetamide
This protocol details the synthesis of propiophenone from N-methoxy-N-methyl-2-phenylacetamide using a Grignard reagent. The Weinreb amide itself can be synthesized from 2-phenylacetic acid and N,O-dimethylhydroxylamine hydrochloride.
Synthesis of N-methoxy-N-methyl-2-phenylacetamide: To a solution of 2-phenylacetic acid (1.0 eq) in dichloromethane (DCM), oxalyl chloride (1.1 eq) is added dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM at 0 °C. The reaction mixture is stirred overnight at room temperature, then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford N-methoxy-N-methyl-2-phenylacetamide.
Synthesis of Propiophenone: To a solution of N-methoxy-N-methyl-2-phenylacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. The reaction is quenched by the slow addition of 1 M aqueous HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield propiophenone.
Oxidation of a Secondary Alcohol
This method describes the synthesis of propiophenone by the oxidation of 1-phenylpropan-1-ol using pyridinium chlorochromate (PCC).
Procedure: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) is added a solution of 1-phenylpropan-1-ol (1.0 eq) in DCM. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford propiophenone.
Friedel-Crafts Acylation
This protocol outlines the synthesis of propiophenone via the Friedel-Crafts acylation of benzene with propionyl chloride.[1]
Procedure: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in anhydrous benzene (acting as both solvent and reactant) at 0 °C, propionyl chloride (1.0 eq) is added dropwise. The reaction mixture is then stirred at room temperature for 3 hours. The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the residue is purified by vacuum distillation to yield propiophenone.
Ketone Synthesis from a Nitrile
This method details the synthesis of propiophenone from benzonitrile and a Grignard reagent.
Procedure: To a solution of ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then refluxed for 2 hours. After cooling to room temperature, the reaction is quenched by the slow addition of 1 M aqueous HCl. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield propiophenone.
Ketone Synthesis from a Carboxylic Acid
This protocol describes the synthesis of propiophenone from benzoic acid and an organolithium reagent.[2]
Procedure: To a solution of benzoic acid (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, ethyllithium (2.2 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield propiophenone.
Reaction Mechanisms and Workflows
Visualizing the underlying chemical transformations and experimental processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.
References
A Comparative Guide to the Spectroscopic Validation of Ketones Synthesized from N-methoxy-N-methyl-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for ketones synthesized from N-methoxy-N-methyl-2-phenylacetamide, a Weinreb amide, against alternative ketone synthesis methodologies. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate synthetic route for your research and development needs.
Introduction
The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in medicinal chemistry and drug development. The Weinreb ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), offers a robust and high-yielding method that circumvents the common issue of over-addition by organometallic reagents, a frequent limitation of other methods. This guide focuses on the spectroscopic validation of ketones derived from N-methoxy-N-methyl-2-phenylacetamide, providing a clear comparison with alternative synthetic approaches.
Comparison of Ketone Synthesis Methodologies
The selection of a synthetic strategy for ketone formation depends on various factors including substrate scope, functional group tolerance, reaction conditions, and overall yield. The following table summarizes key performance indicators for the Weinreb ketone synthesis and several common alternatives.
| Method | Starting Material | Key Reagents | Typical Solvents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Weinreb Ketone Synthesis | N-methoxy-N-methylamide | Grignard or Organolithium Reagents | THF, Diethyl ether | 1 - 4 hours | -78 to 25 | 80-95 | High yield, avoids over-addition, tolerates various functional groups. | Requires preparation of the Weinreb amide. |
| Reaction with Organolithium Reagents | Carboxylic Acid | 2 eq. Organolithium Reagent | Diethyl ether, THF | 1 - 3 hours | -78 to 25 | 70-90 | Direct conversion from carboxylic acid. | Requires 2 equivalents of the organolithium reagent, potential for side reactions. |
| Reaction with Organocuprates (Gilman Reagents) | Acid Chloride | Lithium Dialkylcuprate | THF, Diethyl ether | 1 - 3 hours | -78 to 0 | 70-90 | Good for less reactive organometallic reagents. | Requires preparation of the acid chloride and the organocuprate reagent. |
| Friedel-Crafts Acylation | Arene | Acyl Halide or Anhydride, Lewis Acid (e.g., AlCl₃) | CS₂, Nitrobenzene | 1 - 6 hours | 0 to 80 | 60-85 | Effective for synthesis of aryl ketones. | Limited to aromatic substrates, requires stoichiometric Lewis acid, regioselectivity can be an issue. |
| Oxidation of Secondary Alcohols | Secondary Alcohol | Oxidizing Agent (e.g., PCC, Swern, Dess-Martin) | Dichloromethane, DMSO | 1 - 3 hours | -78 to 25 | 85-95 | High yields, mild conditions for some reagents. | Requires the synthesis of the corresponding secondary alcohol. |
Spectroscopic Validation Data
The following tables provide a summary of the key spectroscopic data for the starting material, N-methoxy-N-methyl-2-phenylacetamide, and a representative ketone product, 1,2-diphenylethanone, synthesized via the Weinreb methodology.
Table 1: Spectroscopic Data for N-methoxy-N-methyl-2-phenylacetamide
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 3.75 (s, 2H, CH₂), 3.55 (s, 3H, N-OCH₃), 3.20 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5 (C=O), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 61.5 (N-OCH₃), 40.5 (CH₂), 32.0 (N-CH₃) |
| IR (KBr, cm⁻¹) | 3030 (Ar C-H), 2935 (C-H), 1660 (C=O amide), 1495, 1455 (Ar C=C) |
| Mass Spectrometry (EI, m/z) | 179 [M]⁺, 120 [M-CON(OCH₃)CH₃]⁺, 91 [C₇H₇]⁺ |
Table 2: Spectroscopic Data for 1,2-Diphenylethanone
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.00 (d, J=7.5 Hz, 2H, Ar-H), 7.60-7.45 (m, 3H, Ar-H), 7.35-7.20 (m, 5H, Ar-H), 4.30 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 197.5 (C=O), 136.5 (Ar-C), 134.5 (Ar-C), 133.0 (Ar-CH), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 45.5 (CH₂) |
| IR (KBr, cm⁻¹) | 3060, 3030 (Ar C-H), 1685 (C=O ketone), 1600, 1495, 1450 (Ar C=C) |
| Mass Spectrometry (EI, m/z) | 196 [M]⁺, 105 [C₆H₅CO]⁺, 91 [C₇H₇]⁺ |
Experimental Protocols
Synthesis of N-methoxy-N-methyl-2-phenylacetamide
To a solution of phenylacetyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of pyridine (2.5 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford N-methoxy-N-methyl-2-phenylacetamide.
Synthesis of 1,2-Diphenylethanone from N-methoxy-N-methyl-2-phenylacetamide
To a solution of N-methoxy-N-methyl-2-phenylacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere is added phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched by the slow addition of 1M aqueous HCl at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield 1,2-diphenylethanone.
Spectroscopic Validation Protocol
The synthesized compounds are characterized by the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic validation of 1,2-diphenylethanone.
Caption: Logical relationship between starting materials, synthesis methods, and product validation.
The Weinreb Amide Approach: A Cost-Benefit Analysis of N-methoxy-N-methyl-2-phenylacetamide in Ketone Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of ketones is a critical juncture in the creation of complex molecules. N-methoxy-N-methylamides, commonly known as Weinreb amides, have long been lauded for their ability to temper the reactivity of organometallic reagents, preventing the common pitfall of over-addition and subsequent alcohol formation. This guide provides a comprehensive cost-benefit analysis of using a specific Weinreb amide, N-methoxy-N-methyl-2-phenylacetamide, for ketone synthesis, comparing it with viable alternative methods originating from the same precursor, 2-phenylacetic acid. The following objective comparison, supported by experimental data, aims to inform strategic decisions in synthetic planning.
The primary advantage of the Weinreb amide methodology lies in its high chemoselectivity. The reaction of an organometallic reagent with a Weinreb amide forms a stable chelated intermediate, which resists further nucleophilic attack until acidic workup.[1][2] This reliability often translates to higher yields and cleaner reaction profiles, simplifying purification and saving valuable time and resources. However, the preparation of the Weinreb amide itself introduces an additional synthetic step, which carries its own cost and yield implications.
Comparative Analysis of Synthetic Routes to Ketones from 2-Phenylacetic Acid
This guide evaluates four distinct synthetic pathways for the production of ketones from 2-phenylacetic acid, with a focus on providing a clear comparison of their respective costs, yields, and experimental complexities.
| Method | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Estimated Reagent Cost per Mole of Ketone |
| Weinreb Amide | 2-Phenylacetic acid, Oxalyl chloride or SOCl₂, N,O-Dimethylhydroxylamine HCl, Grignard or Organolithium reagent | 3-6 hours | 0 to room temp | 75-95[3] | High |
| Grignard Reaction with Nitrile | 2-Phenylacetonitrile, Grignard reagent, Aqueous acid | 2-6 hours | 0 to reflux | 60-80[3] | Moderate |
| Oxidative Decarboxylation | 2-Phenylacetic acid, Copper catalyst, Oxidant (e.g., O₂) | 12-24 hours | 120 | 60-92[4] | Low to Moderate |
| Ketonization of Carboxylic Acid Salts | 2-Phenylacetic acid, Acetic anhydride, Base (e.g., Sodium Acetate) or Metal Catalyst | 4-8 hours | 350-470 | 68-80[5][6] | Low |
Note: Estimated reagent costs are relative and can vary significantly based on supplier, purity, and scale. The "High" cost for the Weinreb amide route is largely influenced by the price of N,O-Dimethylhydroxylamine hydrochloride.[7][8][9] The synthesis of the nitrile precursor for the Grignard route also adds to its overall cost.
Experimental Protocols
Synthesis of N-methoxy-N-methyl-2-phenylacetamide (Weinreb Amide)
-
Acid Chloride Formation: To a solution of 2-phenylacetic acid (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add oxalyl chloride (1.1 equiv) dropwise, followed by a catalytic amount of DMF. Stir the mixture at room temperature for 1-2 hours.
-
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and a non-nucleophilic base (e.g., pyridine or triethylamine, 2.5 equiv) in an anhydrous solvent. Cool this solution to 0 °C and slowly add the freshly prepared acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.
Ketone Synthesis via Weinreb Amide
-
Reaction with Organometallic Reagent: Dissolve the purified N-methoxy-N-methyl-2-phenylacetamide (1.0 equiv) in an anhydrous ether-based solvent (e.g., THF or diethyl ether) under an inert atmosphere and cool to 0 °C. Add the Grignard or organolithium reagent (1.1-1.2 equiv) dropwise.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 1-3 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate. The crude ketone can be purified by column chromatography or distillation.
Ketone Synthesis via Grignard Reaction with Nitrile
-
Nitrile Synthesis: 2-Phenylacetonitrile can be synthesized from benzyl cyanide via various methods.
-
Grignard Reaction: To a solution of 2-phenylacetonitrile (1.0 equiv) in an anhydrous ether-based solvent under an inert atmosphere at 0 °C, add the Grignard reagent (1.1 equiv) dropwise.
-
Reaction and Hydrolysis: Allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the mixture to 0 °C and add aqueous acid to hydrolyze the intermediate imine.
-
Workup: Extract the ketone with an organic solvent, wash with brine, dry, and purify as described above.[3]
Ketone Synthesis via Oxidative Decarboxylation
-
Reaction Setup: In a reaction vessel, combine 2-phenylacetic acid (1.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable solvent (e.g., DMSO).
-
Reaction Conditions: Heat the mixture to 120 °C under an oxygen atmosphere and stir for 12-24 hours.[4]
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer, dry, and purify.
Ketone Synthesis via Ketonization of Carboxylic Acid Salts
-
Reaction Mixture: Combine 2-phenylacetic acid (1.0 equiv), acetic anhydride (or another carboxylic acid), and a base such as sodium acetate or a metal oxide catalyst.
-
High-Temperature Reaction: Heat the mixture to a high temperature (350-470 °C), often in a tube furnace for gas-phase reactions.[5][6]
-
Product Collection and Purification: The product is typically distilled from the reaction mixture and can be further purified by fractional distillation.
Visualizing the Synthetic Pathways
Cost-Benefit Conclusion
The choice of synthetic route for producing ketones from 2-phenylacetic acid is a nuanced decision that hinges on the specific priorities of the research or development program.
-
N-methoxy-N-methyl-2-phenylacetamide (Weinreb Amide Route): This method stands out for its high fidelity and broad substrate scope, often providing the highest and most reliable yields.[3] For the synthesis of complex, high-value molecules, particularly in the context of drug development where purity and predictability are paramount, the higher initial cost of N,O-dimethylhydroxylamine hydrochloride can be justified by the savings in purification and the reduced risk of failed reactions.
-
Alternative Routes:
-
The Grignard reaction with a nitrile offers a more moderate cost profile and can be effective, though yields may be less consistent than the Weinreb amide approach.[3]
-
Oxidative decarboxylation represents a more modern and potentially greener approach, avoiding the use of organometallic reagents. However, it may require higher temperatures and longer reaction times, and catalyst costs can be a factor.[4]
-
The ketonization of carboxylic acid salts is generally the most cost-effective method for producing simple ketones on a large scale but is often limited by the harsh reaction conditions (high temperatures) and may not be suitable for complex or sensitive substrates.[5][6]
-
For drug development professionals and scientists working on intricate molecular architectures, the reliability and predictability of the Weinreb amide route often outweigh the higher upfront reagent costs. The enhanced purity of the crude product can significantly streamline downstream processing, a critical consideration in a multi-step synthesis. Conversely, for the large-scale production of less complex ketones where cost is the primary driver, alternative methods such as ketonization may be more economically viable. Ultimately, the optimal choice will depend on a careful evaluation of the target molecule's complexity, the scale of the synthesis, and the overall project budget and timelines.
References
- 1. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids [organic-chemistry.org]
- 5. RU2235713C1 - Method for preparing phenylacetone - Google Patents [patents.google.com]
- 6. Method to yield ketones , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. N,O-Dimethylhydroxylamine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. N,O-Dimethylhydroxylamine 98 6638-79-5 [sigmaaldrich.com]
- 9. globalgrowthinsights.com [globalgrowthinsights.com]
A Researcher's Guide to N-methoxy-N-methyl-2-phenylacetamide: Applications, Limitations, and Alternatives in Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of reagents is paramount to the success of a synthetic route. Among the arsenal of acylating agents, N-methoxy-N-methyl-2-phenylacetamide, a prominent member of the Weinreb amide family, has carved out a significant niche. This guide provides an objective comparison of its performance with other alternatives, supported by available experimental data, to inform strategic decisions in your synthetic endeavors.
The Power of Controlled Acylation: Key Applications
The primary application of N-methoxy-N-methyl-2-phenylacetamide lies in its ability to serve as a superior acylating agent, particularly in the synthesis of ketones and aldehydes. Unlike more reactive acylating agents such as acid chlorides or esters, Weinreb amides elegantly circumvent the pervasive issue of "over-addition" when reacted with organometallic reagents.[1][2] This control is attributed to the formation of a stable, chelated tetrahedral intermediate with the metal of the organometallic reagent, which resists further nucleophilic attack until a deliberate aqueous workup.[3] This singular advantage allows for the clean and high-yield synthesis of ketones, a critical transformation in the construction of complex molecules.
Beyond this classical application, N-methoxy-N-methyl-2-phenylacetamide and other Weinreb amides have emerged as valuable directing groups in transition metal-catalyzed C-H functionalization reactions. This allows for the selective introduction of functional groups at positions that would be otherwise difficult to access, expanding the synthetic utility of this reagent class.
Performance Comparison: N-methoxy-N-methyl-2-phenylacetamide vs. Alternatives
A direct quantitative comparison of N-methoxy-N-methyl-2-phenylacetamide with a range of alternative acylating agents for the same substrate under identical conditions is not extensively documented in the literature. However, qualitative and some quantitative data from various studies allow for a comparative assessment.
Table 1: Performance Comparison of Acylating Agents in Ketone Synthesis
| Acylating Agent | Nucleophile | Product | Typical Yield | Key Advantages | Key Disadvantages |
| N-methoxy-N-methyl-2-phenylacetamide | Organometallic Reagents (e.g., Grignard, Organolithium) | Ketone | Generally High (>80%)[4] | Excellent control over addition, stable intermediate, broad substrate scope. | Can be slower than more reactive agents; potential for side reactions with hindered nucleophiles. |
| Phenylacetyl Chloride | Organometallic Reagents | Ketone/Tertiary Alcohol | Variable (prone to over-addition) | High reactivity, readily available. | Difficult to control, often leads to a mixture of products, corrosive HCl byproduct. |
| Methyl Phenylacetate (Ester) | Organometallic Reagents | Ketone/Tertiary Alcohol | Variable (prone to over-addition)[1] | Readily available. | Prone to over-addition, often requiring carefully controlled conditions. |
| N-acylmorpholine | Alkynyllithium reagents | Ynone | Incomplete conversion under conditions where Weinreb amide reacts completely. | Economically accessible, high water solubility. | Lower reactivity compared to Weinreb amides in some cases. |
| N-(2,4-Dimethoxy-1,3,5-triazinyl)amide | Organometallic Reagents | Ketone | Not specified | Higher reactivity for nucleophilic substitution compared to Weinreb amides. | Less commonly used, stability of the leaving group can be a factor. |
Experimental Corner: Protocols for Synthesis and Application
Synthesis of N-methoxy-N-methyl-2-phenylacetamide
A common method for the preparation of N-methoxy-N-methyl-2-phenylacetamide involves the coupling of phenylacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Protocol:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C, slowly add a suitable base such as pyridine or triethylamine (2.2 eq).
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Slowly add a solution of phenylacetyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-methoxy-N-methyl-2-phenylacetamide, which can be purified by column chromatography.
Ketone Synthesis using N-methoxy-N-methyl-2-phenylacetamide and a Grignard Reagent
The following is a general protocol for the synthesis of 1,2-diphenylethanone.
Protocol:
-
To a solution of N-methoxy-N-methyl-2-phenylacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (1.1 eq) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,2-diphenylethanone. A typical yield for this type of reaction is generally high, often exceeding 80%.[4]
Visualizing the Workflow and Logic
Navigating the Limitations
Despite its significant advantages, N-methoxy-N-methyl-2-phenylacetamide is not without its limitations. A critical consideration is its weaker coordinating ability to some transition metal centers compared to other directing groups. This can lead to lower efficiency or the need for more specialized catalysts in certain C-H functionalization reactions.
Furthermore, with highly basic or sterically hindered nucleophiles, a potential side reaction can occur involving the elimination of the methoxide moiety to generate formaldehyde.[3] This can reduce the yield of the desired ketone and complicate purification.
The synthesis of Weinreb amides, including N-methoxy-N-methyl-2-phenylacetamide, can also present challenges. Some reported procedures suffer from long reaction times, the formation of side products at elevated temperatures, and the potential for racemization if chiral centers are present.[2]
Concluding Remarks
N-methoxy-N-methyl-2-phenylacetamide remains a powerful and reliable tool in the synthetic chemist's toolbox, particularly for the controlled synthesis of ketones. Its ability to prevent over-addition of organometallic reagents is a significant advantage over many other acylating agents. However, researchers must be cognizant of its limitations, including its performance in certain catalytic systems and the potential for side reactions with specific nucleophiles. By carefully considering the specific requirements of a synthetic target and weighing the advantages and disadvantages outlined in this guide, scientists can make informed decisions to optimize their synthetic strategies and accelerate the pace of discovery in drug development and materials science.
The Reaction Mechanism: A Visual Comparison
References
Safety Operating Guide
Proper Disposal of N-methoxy-N-methyl-2-phenylacetamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N-methoxy-N-methyl-2-phenylacetamide. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. The primary and recommended method of disposal is through a licensed hazardous waste management company. This guide also presents a potential chemical neutralization protocol for small quantities, which must be treated as a hazardous procedure and performed only by trained personnel with appropriate safety measures in place.
Hazard Profile
N-methoxy-N-methyl-2-phenylacetamide is a chemical compound with the following hazards as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1].
A summary of the key hazard information is presented in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation |
Primary Disposal Procedure: Professional Waste Management
The most secure and compliant method for the disposal of N-methoxy-N-methyl-2-phenylacetamide is through a licensed professional waste disposal service. This ensures that the chemical is managed in an environmentally sound manner and in accordance with all federal, state, and local regulations.
Step-by-Step Guidance:
-
Waste Collection and Storage:
-
Collect waste N-methoxy-N-methyl-2-phenylacetamide in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and show no signs of damage or deterioration.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the SAA is in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the words "Hazardous Waste," the full chemical name ("N-methoxy-N-methyl-2-phenylacetamide"), and a clear indication of the hazards (e.g., "Harmful," "Irritant").
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for N-methoxy-N-methyl-2-phenylacetamide.
-
-
Contaminated Materials:
-
Any materials contaminated with N-methoxy-N-methyl-2-phenylacetamide, such as personal protective equipment (PPE), absorbent materials from spills, and empty containers, must also be disposed of as hazardous waste.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, triple-rinsed container may then be disposed of as regular trash, depending on local regulations.
-
Experimental Protocol: Chemical Neutralization (for Small Quantities by Trained Personnel)
Disclaimer: The following protocol is based on the general principles of amide hydrolysis and should be considered a hazardous procedure. It should only be attempted by trained chemists in a controlled laboratory setting with appropriate safety measures, including a fume hood and personal protective equipment. A thorough risk assessment must be conducted before proceeding.
Principle:
Amides can be hydrolyzed to their constituent carboxylic acid and amine under acidic or basic conditions, typically with heating[2][3][4][5]. This protocol outlines a potential method for the basic hydrolysis of N-methoxy-N-methyl-2-phenylacetamide to phenylacetic acid and N,O-dimethylhydroxylamine.
Materials:
-
N-methoxy-N-methyl-2-phenylacetamide
-
Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
pH paper or pH meter
-
Appropriate work-up and extraction solvents (e.g., diethyl ether, hydrochloric acid)
Procedure:
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.
-
Reagents: For every 1 gram of N-methoxy-N-methyl-2-phenylacetamide, add approximately 10-20 mL of a 10-20% aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture to reflux with stirring. The reaction time can vary, but several hours of reflux are typically required for complete hydrolysis of amides[2][4].
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with an appropriate acid (e.g., dilute hydrochloric acid) to a neutral pH. This step should be done in an ice bath as the neutralization is exothermic.
-
The resulting products, phenylacetic acid and N,O-dimethylhydroxylamine, should be disposed of as hazardous waste in accordance with local regulations.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the substance.
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-methoxy-N-methyl-2-phenylacetamide.
Caption: Disposal workflow for N-methoxy-N-methyl-2-phenylacetamide.
References
- 1. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Personal protective equipment for handling N-methoxy-N-methyl-2-phenylacetamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-methoxy-N-methyl-2-phenylacetamide. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, minimizing risks and ensuring a secure laboratory environment.
Chemical Hazards: N-methoxy-N-methyl-2-phenylacetamide is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is imperative to prevent exposure and ensure personal safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling N-methoxy-N-methyl-2-phenylacetamide. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn to protect from potential splashes.[3] Face shield is required where there is a risk of explosion or large splash hazard.[4] |
| Hand Protection | Nitrile or Chloroprene Gloves | Disposable gloves are required to prevent skin contact.[3][5] Gloves must be inspected prior to use and changed immediately if contaminated.[6] Use proper glove removal technique to avoid skin contact with the product.[6] |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from accidental spills.[3] A flame-resistant lab coat should be used when working with flammable materials.[5] |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][5] If a fume hood is not available or if weighing large quantities of powder that could become airborne, a NIOSH-approved respirator should be worn.[3][4] |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of N-methoxy-N-methyl-2-phenylacetamide from preparation to use and spill response.
Caption: Safe Handling Workflow.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure all necessary personal protective equipment is worn correctly.
-
All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1][5]
-
To prevent condensation, allow the sealed container of N-methoxy-N-methyl-2-phenylacetamide to equilibrate to room temperature before opening.[3]
-
-
Handling:
-
Post-Handling:
-
Spill Response:
-
In the event of a spill, immediately evacuate the area and alert personnel.[5]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[1]
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][7]
-
Wash the spill area with soap and water once the material has been removed.[1]
-
Disposal Plan
Proper disposal of N-methoxy-N-methyl-2-phenylacetamide and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Chemical Disposal Workflow.
Disposal Protocol:
-
Waste Collection:
-
All waste containing N-methoxy-N-methyl-2-phenylacetamide must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Store the waste container in a secure and well-ventilated area, away from incompatible materials.
-
-
Container Decontamination:
-
Empty containers must be decontaminated before disposal.[1]
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from the decontamination process must be collected and disposed of as hazardous waste.
-
-
Final Disposal:
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
